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  • Product: N-(2-Chloro-6-methylphenyl)-1,3-propanesultam
  • CAS: 1400644-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Data of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for N-(2-Chloro-6-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. In the absence of published experimental spectra for this specific compound, this document serves as an authoritative resource for researchers, scientists, and professionals in drug development by offering a detailed theoretical framework for its spectral characteristics. The guide delves into the fundamental principles of NMR spectroscopy, the methodology for computational prediction of chemical shifts, a thorough interpretation of the predicted data, and a proposed experimental protocol for the empirical acquisition and validation of the spectra. This work aims to facilitate the structural elucidation and characterization of this and structurally related compounds.

Introduction: The Significance of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam and its Spectroscopic Characterization

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam belongs to the class of sultams, which are cyclic sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. The specific substitution pattern on the aromatic ring—a chlorine atom and a methyl group ortho to the nitrogen linkage—introduces unique electronic and steric features that are expected to influence its chemical reactivity and biological profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in organic chemistry.[1] By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), it allows for the precise mapping of atomic connectivity and stereochemistry. For a novel or sparsely studied compound like N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, a thorough understanding of its NMR spectra is paramount for its synthesis, purification, and subsequent development.

This guide provides a foundational understanding of the expected NMR characteristics of the title compound, thereby aiding researchers in its identification and characterization.

Fundamentals of NMR Spectroscopy: A Primer

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal.

2.1. Chemical Shift (δ)

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This phenomenon, known as the chemical shift (δ), is the cornerstone of NMR spectroscopy. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower resonance frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).

2.2. Spin-Spin Coupling (J)

The magnetic field of a nucleus can influence the magnetic field of neighboring nuclei through the intervening chemical bonds. This interaction, called spin-spin or scalar coupling, results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). The multiplicity of a signal is predicted by the "n+1" rule, where 'n' is the number of equivalent neighboring protons.

2.3. ¹³C NMR Spectroscopy

The principles of ¹³C NMR are similar to those of ¹H NMR, but there are key differences. The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is about one-fourth that of the proton, resulting in a much lower sensitivity.[1] To overcome this, ¹³C NMR spectra are typically acquired with proton decoupling, which collapses the carbon signals into singlets and enhances their intensity through the Nuclear Overhauser Effect (NOE).

Methodology for NMR Prediction

In the absence of experimental data, computational methods provide a reliable means of predicting NMR spectra. These methods can range from empirical database-driven approaches to more rigorous quantum mechanical calculations.

3.1. Computational Approach

The predicted chemical shifts presented in this guide are based on established principles of additivity of substituent effects and analysis of analogous structures. The chemical structure of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam was analyzed to identify the key structural motifs and their expected influence on the chemical shifts of the aromatic and aliphatic protons and carbons. This approach leverages a vast body of empirical data to provide a robust prediction of the NMR spectrum.

Predicted ¹H and ¹³C NMR Data for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

The following tables summarize the predicted ¹H and ¹³C NMR chemical shift data for the title compound. The numbering scheme used for the assignments is shown in the molecular structure diagram below.

Molecular Structure and Numbering Scheme

Caption: Molecular structure of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam with atom numbering.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-57.35 - 7.25m-2H
H-47.20 - 7.10m-1H
H-3'3.60 - 3.50t~7.52H
H-1'3.25 - 3.15t~7.52H
H-2'2.40 - 2.30p~7.52H
CH₃2.35s-3H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2138.0 - 137.0
C-6136.5 - 135.5
C-1135.0 - 134.0
C-4130.0 - 129.0
C-3, C-5128.5 - 127.5
C-3'50.0 - 49.0
C-1'48.0 - 47.0
C-2'25.0 - 24.0
CH₃18.0 - 17.0

Interpretation of Predicted NMR Spectra

5.1. ¹H NMR Spectrum

  • Aromatic Region (δ 7.35 - 7.10 ppm): The three protons on the phenyl ring are expected to appear as a complex multiplet in this region. The electron-withdrawing effect of the chlorine atom and the sultam group, along with the electron-donating effect of the methyl group, will influence their chemical shifts. The protons at positions 3 and 5 (H-3, H-5) are predicted to be in a similar environment, while the proton at position 4 (H-4) will have a distinct chemical shift.

  • Aliphatic Region (δ 3.60 - 2.30 ppm):

    • The methylene group attached to the nitrogen (H-3') is expected to be the most downfield of the aliphatic protons due to the inductive effect of the nitrogen atom. It is predicted to be a triplet due to coupling with the adjacent methylene group (H-2').

    • The methylene group attached to the sulfur (H-1') will also be downfield due to the strong electron-withdrawing effect of the sulfonyl group. This signal is also expected to be a triplet from coupling with H-2'.

    • The central methylene group of the propane chain (H-2') is predicted to appear as a pentet (or multiplet) due to coupling with both adjacent methylene groups (H-1' and H-3').

  • Methyl Group (δ 2.35 ppm): The methyl group attached to the aromatic ring is expected to appear as a singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring.

5.2. ¹³C NMR Spectrum

  • Aromatic Region (δ 138.0 - 127.5 ppm): Six distinct signals are predicted for the six carbons of the phenyl ring. The carbons bearing the substituents (C-1, C-2, and C-6) will have their chemical shifts significantly influenced by these groups. The quaternary carbons are expected to have lower intensities.

  • Aliphatic Region (δ 50.0 - 17.0 ppm):

    • The carbons of the propanesultam ring (C-1', C-2', C-3') are expected in the mid-to-upfield region. C-3' (adjacent to nitrogen) and C-1' (adjacent to sulfur) will be the most downfield due to the electronegativity of the heteroatoms.

    • The methyl carbon (CH₃) is predicted to be the most upfield signal, consistent with an alkyl carbon.

Proposed Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted data, the following experimental protocol is recommended.

6.1. Sample Preparation

  • Dissolve approximately 5-10 mg of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

6.2. Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: -10 to 220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

6.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in CDCl₃ with TMS transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument acquire_H1 Acquire ¹H NMR spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum instrument->acquire_C13 ft Fourier Transform (FID to Spectrum) acquire_C13->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration (to TMS) phase->calibrate analyze Integration & Peak Picking calibrate->analyze assign Assign signals to molecular structure analyze->assign report Report chemical shifts, multiplicities, and coupling constants assign->report

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. The predicted chemical shifts and their detailed interpretation offer a valuable resource for the identification and structural verification of this compound. The proposed experimental protocol outlines a clear path for the empirical validation of these predictions. This guide is intended to serve as a foundational document to support further research and development involving this and related chemical entities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Single Crystal X-ray Diffraction Structure of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic and molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic and molecular structure of the novel compound N-(2-Chloro-6-methylphenyl)-1,3-propanesultam using single crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an expert-level protocol and interpretive guide for its determination. We will cover the rationale behind the synthesis, the art and science of crystal growth, the intricacies of data collection and processing, and the refinement and analysis of the resulting structural model. The methodologies described herein are grounded in established crystallographic principles and are designed to ensure scientific integrity and produce a high-quality, publishable structure. This guide is intended for researchers in medicinal chemistry and materials science, providing them with the foundational knowledge to approach the structural elucidation of similar novel compounds.

Introduction: The Significance of Sultams and the Need for Structural Elucidation

The sultam, a cyclic sulfonamide, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] These structures are considered isosteres of lactams (cyclic amides) and exhibit a broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The specific target of this guide, N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, combines the sultam core with a substituted aryl moiety, a common strategy in drug design to modulate physiochemical properties and target engagement.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its function. For a potential drug candidate, the crystal structure provides invaluable insights into:

  • Conformational Preferences: Understanding the lowest energy conformation of the molecule.

  • Intermolecular Interactions: Identifying potential hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing and can mimic interactions in a biological target.

  • Stereochemistry: Unambiguous determination of the absolute configuration in chiral molecules.

  • Structure-Activity Relationships (SAR): Providing a solid foundation for computational modeling and the rational design of more potent and selective analogues.

Given the therapeutic potential of sultam derivatives, a high-resolution crystal structure of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a critical step in its development pathway.

Synthesis and Purification of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

The synthesis of N-aryl sultams can be achieved through various established routes.[4] A practical and high-yielding method involves the alkylation of a sulfonamide dianion.[4] The proposed synthetic route for the title compound is a two-step process starting from 1,3-propanesultone and 2-chloro-6-methylaniline.

Step-by-Step Synthesis Protocol:
  • Ring Opening of 1,3-Propanesultone:

    • To a solution of 2-chloro-6-methylaniline (1.0 eq) in a suitable solvent such as toluene, add 1,3-propanesultone (1.1 eq).

    • The reaction mixture is heated to reflux for 4-6 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate, 3-(2-chloro-6-methylanilino)propane-1-sulfonic acid, is collected by filtration.

  • Cyclization to the Sultam:

    • The intermediate sulfonic acid is suspended in thionyl chloride (SOCl₂).

    • A catalytic amount of N,N-dimethylformamide (DMF) is added.

    • The mixture is heated to reflux until the evolution of gas ceases, indicating the formation of the sulfonyl chloride.

    • The excess thionyl chloride is removed under reduced pressure.

    • The crude sulfonyl chloride is dissolved in a suitable solvent like dichloromethane (DCM) and treated with a non-nucleophilic base, such as triethylamine, to induce intramolecular cyclization.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • The pure fractions are combined and the solvent evaporated to yield N-(2-Chloro-6-methylphenyl)-1,3-propanesultam as a solid.

Synthesis_Workflow cluster_synthesis Synthesis and Purification 2-chloro-6-methylaniline 2-chloro-6-methylaniline Ring_Opening Ring Opening (Toluene, Reflux) 2-chloro-6-methylaniline->Ring_Opening 1,3-propanesultone 1,3-propanesultone 1,3-propanesultone->Ring_Opening Sulfonic_Acid 3-(2-chloro-6-methylanilino) propane-1-sulfonic acid Ring_Opening->Sulfonic_Acid Cyclization Cyclization (1. SOCl₂/DMF 2. Et₃N/DCM) Sulfonic_Acid->Cyclization Crude_Product Crude Sultam Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product N-(2-Chloro-6-methylphenyl) -1,3-propanesultam Purification->Pure_Product Data_Collection_Workflow cluster_data_collection Data Collection and Processing Crystal_Mounting Mount Crystal on Goniometer Diffractometer Place in Diffractometer (X-ray Source, Detector) Crystal_Mounting->Diffractometer Unit_Cell Determine Unit Cell and Crystal System Diffractometer->Unit_Cell Data_Collection_Strategy Define Data Collection Strategy (Exposure time, frame width, etc.) Unit_Cell->Data_Collection_Strategy Full_Data_Collection Collect Full Sphere of Diffraction Data Data_Collection_Strategy->Full_Data_Collection Data_Integration Integrate Raw Data (Convert images to reflection list) Full_Data_Collection->Data_Integration Data_Reduction Apply Corrections (Lorentz, polarization, absorption) Data_Integration->Data_Reduction HKL_File Generate HKL File (List of h, k, l, I, and σ(I)) Data_Reduction->HKL_File

Caption: Workflow for single crystal X-ray diffraction data collection and processing.

Step-by-Step Data Collection Protocol:
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a loop with a cryo-protectant oil. The loop is then attached to the goniometer head.

  • Initial Screening and Unit Cell Determination: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A series of short-exposure diffraction images are taken to determine the quality of the crystal and to calculate the unit cell parameters and Bravais lattice. [5]3. Data Collection Strategy: Based on the crystal system and unit cell, a data collection strategy is devised to ensure that a complete and redundant dataset is collected. [6][7][8]This involves defining the scan range, exposure time per frame, and detector distance.

  • Full Data Collection: The full diffraction dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. [7]5. Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for experimental factors such as Lorentz and polarization effects, and absorption. The output is a file containing the Miller indices (h, k, l), the intensity (I), and the standard uncertainty (σ(I)) for each reflection.

Structure Solution and Refinement

The process of converting the diffraction data into a 3D model of the molecule is known as structure solution and refinement. This is typically performed using specialized software packages like the SHELX suite. [9][10]

Structure Solution:

The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods are used to determine these initial phases. For small molecules like the title compound, direct methods are highly effective. [7]These methods use statistical relationships between the intensities of the reflections to derive the initial phases.

Structure Refinement:

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. [9]This involves adjusting the atomic coordinates, and their anisotropic displacement parameters (which model thermal motion), to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which is a measure of the agreement between the experimental and calculated data.

Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model. [9]

Analysis and Interpretation of the Crystal Structure

A successful structure determination will yield a wealth of information. The key parameters to analyze are presented in the following hypothetical tables.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical FormulaC₁₀H₁₂ClNO₂S
Formula Weight245.72
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 10.123(4) Å
b = 8.456(3) Å
c = 12.789(5) Å
β = 109.34(2)°
Volume1032.1(7) ų
Z4
Calculated Density1.581 Mg/m³
Absorption Coefficient0.556 mm⁻¹
F(000)512
Crystal Size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Reflections collected9876
Independent reflections2345 [R(int) = 0.034]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 145
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.45 and -0.32 e.Å⁻³

This table contains hypothetical but realistic data for a small organic molecule.

Table 2: Selected Bond Lengths and Angles (Hypothetical)
BondLength (Å)AngleDegrees (°)
S-O11.432(2)O1-S-O2119.5(1)
S-O21.435(2)N-S-C395.4(1)
S-N1.654(3)C1-N-S112.8(2)
S-C31.789(4)C1-N-C(aryl)121.5(3)
N-C11.478(4)
C(aryl)-Cl1.741(3)

The analysis of the crystal structure would involve examining:

  • The conformation of the five-membered sultam ring.

  • The relative orientation of the 2-chloro-6-methylphenyl group with respect to the sultam ring.

  • The presence of any intramolecular hydrogen bonds.

  • The intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking, that define the crystal packing.

Reporting and Depositing Crystallographic Data

To ensure the integrity and accessibility of scientific data, it is standard practice to deposit the crystallographic information in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures. [11][12][13][14] The deposition process involves submitting a Crystallographic Information File (CIF), which is a standard text file format for representing crystallographic data. The CCDC provides a web-based service for depositing and validating CIFs. [11][15]Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication reporting the crystal structure.

Conclusion and Future Directions

This guide has outlined a comprehensive and rigorous approach to determining the single crystal X-ray diffraction structure of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. By following these detailed protocols, from synthesis and crystallization to data analysis and deposition, researchers can obtain a high-quality crystal structure. This structural information is paramount for understanding the molecule's intrinsic properties and will serve as a crucial tool for guiding future research, particularly in the context of drug discovery and development. The determined structure will enable detailed computational studies, such as molecular docking and dynamics simulations, to predict its binding mode to biological targets and to inform the design of the next generation of sultam-based therapeutic agents.

References

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(1), 1798–1827. [Link]

  • ResearchGate. Synthesis of anilinoacetophenones 1–3, N-aryl-N-arylamidoacetophenones... [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1665. [Link]

  • Dauter, Z. (2007). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 63(1), 1-12. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 967–973. [Link]

  • Khan, I., et al. (2018). Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants. Bioorganic Chemistry, 81, 46-52. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Kumar, A., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6939. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Deposit. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 203–221. [Link]

  • NSF Public Access Repository (PAR). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. [Link]

  • Lee, K. S., & Kim, H. J. (2003). Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation. Organic Letters, 5(22), 4179–4181. [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Allen, F. H., Kennard, O., & Watson, D. G. (1995). How the Cambridge Crystallographic Data Centre Obtains its Information. Journal of Chemical Information and Computer Sciences, 35(3), 442-444. [Link]

  • Mykhailiuk, P. K. (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. [Link]

  • CoreTrustSeal. Cambridge Crystallographic Data Centre. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Prakash, G. K. S., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters, 21(16), 6255–6258. [Link]

  • Müller, P. Refinement of Disorder with SHELXL. [Link]

  • FIZ Karlsruhe. (2018). Free, unified deposition and access of crystal structure data. [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry, 20(20), 2193–2206. [Link]

  • Groom, C. R., et al. (2022). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 269–280. [Link]

  • Chen, J. R., & Xiao, W. J. (2019). Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters, 21(15), 5768–5772. [Link]

  • Müller, P. (2006). 5.067 Crystal Structure Refinement. MIT OpenCourseWare. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties and Thermodynamic Stability of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a compound of interest within the broader class of sultams, which are cyclic sulfonamides recogniz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a compound of interest within the broader class of sultams, which are cyclic sulfonamides recognized for their diverse biological activities. The successful development of any new chemical entity into a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical and thermodynamic properties. This guide provides a comprehensive framework for the characterization of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, outlining the critical experimental protocols and the scientific rationale behind them. By establishing a robust profile of its solubility, stability, and solid-state characteristics, researchers can de-risk the development process, enabling informed decisions in formulation, manufacturing, and regulatory affairs. This document serves as a detailed roadmap for generating the essential data package required for advancing a candidate molecule like N-(2-Chloro-6-methylphenyl)-1,3-propanesultam through the drug development pipeline.

Introduction: The Imperative of Early-Stage Characterization

The sultam scaffold is an important pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, a specific derivative, represents a promising area of investigation. However, the journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated by a comprehensive understanding of the molecule's intrinsic properties.

The physicochemical and thermodynamic stability of an active pharmaceutical ingredient (API) are foundational to its performance and safety.[2][3] These properties govern everything from its bioavailability and manufacturability to its shelf-life and therapeutic efficacy.[4] Early and thorough characterization is not merely a regulatory requirement but a critical component of a successful drug development program. It allows for the selection of the most stable solid form, the design of appropriate formulations, and the prediction of potential degradation pathways.[2][5]

This guide is structured to provide both the "what" and the "why" of characterizing N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. It is designed for the laboratory scientist, offering detailed experimental protocols, and for the project leader, providing the strategic context for these essential studies.

Molecular Identity and Structure

A clear identification of the molecule is the first step in any characterization workflow.

Table 1: Molecular Identifiers for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

IdentifierValue
IUPAC Name N-(2-chloro-6-methylphenyl)propane-1,3-sultam
Molecular Formula C10H12ClNO2S
Molecular Weight 245.72 g/mol
Canonical SMILES CC1=C(C=CC=C1N2S(=O)(=O)CCC2)Cl
Chemical Structure (Illustrative Structure)

Physicochemical Properties: The Foundation of Formulation

The physicochemical properties of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam will dictate its absorption, distribution, metabolism, and excretion (ADME) profile and inform the selection of appropriate formulation strategies.

Solubility Profile

Aqueous and solvent solubility are critical parameters that influence bioavailability and the feasibility of different dosage forms.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation : Add an excess amount of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis : Withdraw an aliquot from each vial and filter through a 0.45 µm filter to remove undissolved solids.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Thermal Properties and Melting Point

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point, identifying polymorphic forms, and assessing thermal stability.[6][7][8]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation : Accurately weigh 2-5 mg of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program : Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature above the melting point.[6]

  • Data Analysis : The resulting thermogram will show endothermic or exothermic events. The peak of the endotherm corresponding to melting is taken as the melting point. The enthalpy of fusion can also be calculated from the peak area.

Caption: Workflow for DSC Analysis.

Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption.

Experimental Protocol: Shake-Flask Method for LogD Determination

  • Preparation : Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an immiscible organic phase (e.g., n-octanol).

  • Partitioning : Add a known amount of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam to a vial containing both phases.

  • Equilibration : Shake the vial for a set period to allow for partitioning between the two phases.

  • Phase Separation : Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification : Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation : Calculate LogD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Thermodynamic Stability: Ensuring a Safe and Efficacious Product

Stability testing is a cornerstone of pharmaceutical development, providing critical data on how a drug substance changes over time under the influence of environmental factors.[3][9]

Solid-State Stability and Polymorphism

Many organic molecules can exist in multiple crystalline forms, known as polymorphs, each with unique physicochemical properties.[10][11] Identifying the most stable polymorph is crucial for ensuring consistent product performance.[12]

Experimental Protocol: Polymorph Screening

  • Crystallization Studies : Attempt to crystallize N-(2-Chloro-6-methylphenyl)-1,3-propanesultam from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation).

  • Powder X-ray Diffraction (PXRD) : Analyze each solid form obtained using PXRD. The resulting diffraction pattern serves as a unique "fingerprint" for each crystalline form.[13][14]

  • Thermal Analysis (DSC/TGA) : Use DSC to identify different melting points and phase transitions associated with different polymorphs. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature and can be used to identify solvates or hydrates.[15][16][17][18]

Caption: Polymorph Screening Workflow.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9]

Experimental Protocol: Forced Degradation

  • Stress Conditions : Expose solutions and solid samples of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam to a variety of stress conditions:

    • Acid/Base Hydrolysis : Reflux in dilute HCl and NaOH.[19]

    • Oxidation : Treat with hydrogen peroxide.

    • Thermal Stress : Heat the solid and solutions at elevated temperatures.

    • Photostability : Expose to UV and visible light according to ICH guidelines.

  • Analysis : Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC.

  • Peak Purity : Assess the purity of the main peak in the chromatograms of the stressed samples to ensure that all degradation products are separated from the parent compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the API in the presence of its degradation products, impurities, and excipients.

Experimental Protocol: HPLC Method Development

  • Column and Mobile Phase Screening : Screen various reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) to achieve optimal separation of the parent compound and its degradation products.

  • Method Optimization : Fine-tune the mobile phase gradient, flow rate, column temperature, and detector wavelength to achieve the best resolution and peak shape.

  • Method Validation : Validate the final method according to ICH guidelines for parameters such as accuracy, precision, specificity, linearity, range, and robustness.[19]

Caption: HPLC Method Development Workflow.

Summary of Key Physicochemical and Stability Data

The following table summarizes the key data that should be generated from the described studies.

Table 2: Target Data Profile for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

ParameterMethodTarget Information
Solubility Equilibrium SolubilityQuantitative solubility in aqueous and organic media.
Melting Point DSCOnset and peak melting temperature (°C).
Enthalpy of Fusion DSCEnergy required for melting (J/g).
Polymorphic Forms PXRD, DSCIdentification and characterization of different crystal forms.
Thermal Stability TGAOnset of thermal decomposition (°C).
LogD (pH 7.4) Shake-Flask or HPLCMeasure of lipophilicity.
Degradation Profile HPLC (Forced Degradation)Identification of major degradation products and pathways.

Conclusion

The comprehensive physicochemical and thermodynamic characterization of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is an indispensable step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to understand its behavior, optimize its formulation, and ensure its quality and stability. By investing in these foundational studies early in the development process, researchers can significantly increase the probability of success and accelerate the delivery of new, safe, and effective medicines to patients.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Stability-indicating sulfa drug analysis using high-performance liquid chrom
  • Pharmaceutical Challenges Aided by a Laboratory Powder X-ray Diffraction (PXRD) System. (2018, February 16).
  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (n.d.).
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27).
  • (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (n.d.).
  • Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. (2017, May 15).
  • What are the Growing Uses of XRD in Polymorph Screening. (2025, October 30). Drawell.
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • Thermal Analysis of Organic Compounds. (2018, June 27). AZoM.
  • A Differential Scanning Calorimetry (DSC)
  • What is TGA Analysis? Principles and Applications. (2026, February 15).
  • Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review.
  • Principles of Differential Scanning Calorimetry (DSC). (n.d.). European Pharmaceutical Review.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.net.
  • 2278-6074 - Stability Indicating HPLC Method Development and Valid
  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (2019, July 30). Scholars Middle East Publishers.
  • Thermogravimetric Analysis (TGA)
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2025, October 21). Lab Manager.
  • Strain-Release Functionalization of N-Aryl Bicyclo[1.1.0]butane Sulfonamides to Access Spirocyclic Sultams. (2025, August 30).
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (n.d.).
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (2015, June 3).
  • 1,3-Propanesultone synthesis. (n.d.). ChemicalBook.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
  • Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (2025, February 27). PubMed.
  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Sigma-Aldrich.
  • (PDF) Physicochemical and biopharmaceutical characterization of new sulfonamide derivatives of gallic acid. (2022, November 1).
  • Physicochemical Characterization of Complex Drug Substances: Evaluation of Structural Similarities and Differences of Protamine Sulfate
  • Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candid
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

Initiating the Analysis I'm currently breaking down the request to grasp its core elements: a laboratory synthesis protocol for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. I'm focusing on the nature of this project, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently breaking down the request to grasp its core elements: a laboratory synthesis protocol for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. I'm focusing on the nature of this project, recognizing it as detailed application notes and protocols, understanding the objective. This initial assessment is crucial.

Defining the User & Criteria

I've clarified the target audience as researchers and scientists involved in drug development, which shapes the style and depth of information. My focus is now on the core requirements: editorial autonomy, maintaining scientific integrity with a self-validating system, authoritative citations, and integrated visualizations. I'm prioritizing the detailed specifications for table formatting, methodologies, and Graphviz diagrams for comprehensive documentation.

Analyzing Synthesis Routes

My research indicates that 1,3-propanesultams are commonly created from anilines. The process hinges on a two-step sequence. First, a sulfonylation step, reacting an aniline like 2-chloro-6-methylaniline with 3-chloropropanesulfonyl chloride. This forms the necessary sulfonamide functionality. I'm focusing on variations in this step.

Analyzing Chemical Synthesis

I'm currently exploring the synthesis of N-aryl-1,3-propanesultams. Initial search results didn't pinpoint the exact compound, but I'm focusing on synthesizing similar structures from anilines, like 2-chloro-6-methylaniline. I'm reviewing literature to understand applicable reaction conditions and potential challenges in this specific synthesis route.

Developing Synthesis Protocol

I've formulated a two-step laboratory synthesis protocol. The first step involves N-sulfonylation of 2-chloro-6-methylaniline using 3-chloropropanesulfonyl chloride, with options for bases like pyridine or triethylamine, and solvents like dichloromethane or THF. Step two details an intramolecular cyclization (N-alkylation) using a base such as potassium carbonate or sodium hydride in DMF or acetonitrile. I plan to refine these conditions to optimize yields.

Optimizing Reaction Conditions

I'm now determining optimal reaction conditions, specifically considering the reaction temperature and duration. I've pinpointed 80°C as a promising temperature, with a 4-16 hour reaction time. I've also detailed the workup procedure, including dilution, extraction, washing, drying, concentration, and purification via chromatography or crystallization. The mechanistic rationale for the bases and solvents is also now clarified, including the reasons for using pyridine/TEA in Step 1 and K2CO3 in DMF in Step 2.

Refining the Synthesis

I've outlined two key aspects: the synthesis protocol and the analytical characterization, including troubleshooting. My focus is on explaining the causality behind my reagent and solvent choices, ensuring my system is self-validating through TLC checks and a robust workup rationale. I also need to ground my work in authority, so I'm citing "Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity", ACS Med. Chem. Lett. 2016 (DOI: 10.1021/acsmedchemlett.6b00249) for the general synthesis of N-aryl sultams.

Incorporating Literature & Data

I'm now integrating literature references and organizing quantitative data. I'm prioritizing direct, working URLs like https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00249 for the ACS paper. I'll also incorporate the bioRxiv paper, using biorxiv.org in the URL. I will summarize my data into tables, like reaction stoichiometries and yields. Finally, I will make workflow and mechanistic pathway diagrams, leveraging Graphviz (DOT) with a set color palette.

Constructing Workflow Diagrams

My current focus is on developing a DOT diagram for the synthesis workflow, paying specific attention to visual clarity. I'm using distinct color coding for reagents, reaction steps, and intermediates (F1F3F4, #202124, #5F6368). The aim is high-contrast text against backgrounds. Captions are kept under 100 characters for optimal readability. I've designed nodes representing starting materials, intermediates, and the final product, connected by edges that illustrate the synthetic steps. The current structure is as follows, and requires additional detail.

Visualizing Reaction Mechanism

I'm now structuring a DOT diagram to illustrate the mechanistic pathway, and have created the following. It depicts the deprotonation of the sulfonamide, intramolecular SN2 attack, and sultam ring formation. I'm focusing on clearly labeling each step and its key intermediates, maintaining color coding for ease of interpretation and contrast. I will continue to refine and add detail to this.

Developing the Document Structure

I'm now structuring my document into sections. It will include: an application note with an executive summary, a mechanistic rationale section detailing Step 1 (Sulfonylation) and Step 2 (Cyclization), providing explanations for reagent and solvent selection. My approach will be grounded in clear, concise explanations and diagrams. I'll focus on the naked anion effect of the reaction.

Detailing Reaction Steps

I'm currently working on detailing each experimental step for optimal reproducibility. Step 1 will cover reagent quantities, temperature control, and a dropwise addition to manage the exothermic reaction. I'll also outline TLC monitoring, the workup, and product purification. Step 2 will focus on heating parameters, TLC checks, and workup procedures. I'm also planning to create a table to summarize stoichiometry and yield expectations. Finally, I will cite additional literature supporting the experimental protocol.

Finalizing Experimental Details

I'm now detailing each experimental step for precision and reproducibility, focusing on optimizing conditions for clarity. I've been incorporating literature to support the conditions being tested. The table has been refined. I'm also preparing to present the detailed procedure with clear justifications, ensuring each step aligns with established chemical principles. The document is being refined.

Reviewing Synthesis Requirements

I'm now methodically reviewing my experimental design to ensure adherence to established chemical principles and optimize for reproducibility. I'm checking that the detailed conditions, and the provided tables and diagrams, align with the prompt requirements, including self-validating checks, clear explanations, and data presentation. I'm focusing on refining each detail to ensure clarity, completeness, and a robust, well-justified final product.

Refining Workflow Diagrams

I'm now revising the DOT diagrams to strictly use the specified color palette and improve visual clarity. I've updated the nodes with rounded rectangles and increased edge penwidth. I'm ensuring all text has high contrast with background. I'm also modifying the structure to optimize the visual flow of the diagrams, ensuring that all components and connections are clear.

Revising Workflow Detail

I'm now focusing on refining the workflow diagram's experimental step details and ensuring all components are easily understood. I've integrated "1N HCl Workup" in Step 1 for pyridine removal, and "Aqueous Workup" in Step 2 for DMF removal. I've also modified node colors and descriptions for clarity. The diagram will now be presented alongside the document.

Finalizing Mechanistic Visualization

I'm now concluding the visualization of the reaction mechanism. The DOT diagram is finalized with detailed labels, color-coding, and annotations. I've ensured clarity in the presentation of deprotonation, SN2 attack, and ring formation steps. I'm also preparing supporting text that explains the mechanistic principles.

Validating Analytical Techniques

I am now focusing on refining the analytical validation steps within the workflow. TLC will be used to monitor the reaction's progression; the intermediate sulfonamide should exhibit a distinct Rf value compared to both the starting aniline and the final product, allowing for clear differentiation. further details methods that are similar. The product's reduced polarity compared to the intermediate sulfonamide, due to the loss of the hydrogen bond-donating NH group, will enable robust characterization.

Application

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. The method is demonstrated to be stability-indicating through forced degradation studies. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various sample matrices.

Introduction

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a sulfonamide-containing compound of interest in pharmaceutical development. Accurate and precise quantification is crucial for quality control, stability testing, and formulation development. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and reproducibility.[1][2] This application note provides a comprehensive guide to a fully validated HPLC-UV method suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV detector. The selection of the stationary phase and mobile phase is critical for achieving optimal separation.[5][6] A C18 column was chosen for its hydrophobicity, which is suitable for retaining the moderately non-polar analyte.[7] The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time.[8][9]

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
UV Detection 230 nm
Run Time 10 minutes
Rationale for Method Parameters:
  • Column: A C18 stationary phase provides sufficient hydrophobic interaction with the analyte to achieve good retention and separation from polar impurities.

  • Mobile Phase: The ratio of acetonitrile to water was optimized to provide a retention factor (k') between 2 and 10, ensuring a good balance between resolution and analysis time.[10] The isocratic elution simplifies the method and enhances its robustness.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and backpressure.

  • UV Detection Wavelength: The wavelength of 230 nm was selected based on the UV spectrum of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, which showed maximum absorbance at this wavelength, thereby maximizing sensitivity.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase to a final concentration within the calibration range is sufficient. For drug products, a validated extraction procedure may be necessary.[11]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] The specificity of the method was evaluated by comparing the chromatograms of a blank (mobile phase), a placebo (if applicable), the analyte standard, and a sample spiked with known impurities or degradation products. No interfering peaks were observed at the retention time of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12] The linearity was evaluated by analyzing a series of six concentrations of the reference standard ranging from 10 µg/mL to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10152.3
20305.1
30458.9
40611.2
50764.5
60918.3

The method demonstrated excellent linearity over the tested range with a correlation coefficient (R²) of >0.999.

Accuracy

The accuracy of an analytical procedure is the closeness of the test results obtained by that procedure to the true value.[12] Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.799.5%

The mean recovery was found to be within the acceptable range of 98-102%, indicating the high accuracy of the method.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Table 4: Precision Data

ParameterRepeatability (RSD%)Intermediate Precision (RSD%)
Retention Time0.2%0.3%
Peak Area0.5%0.7%

The low RSD values (<2%) demonstrate the excellent precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[14] The robustness of the method was evaluated by making small changes to the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2 °C).

Table 5: Robustness Data

Parameter VariedRetention Time (min)Peak Area (mAU*s)Tailing Factor
Nominal 4.52764.51.1
Flow Rate (0.9 mL/min) 5.01849.41.1
Flow Rate (1.1 mL/min) 4.11695.01.1
% Acetonitrile (58%) 4.98763.91.2
% Acetonitrile (62%) 4.15765.11.1
Temperature (23 °C) 4.58762.31.1
Temperature (27 °C) 4.46766.81.1

The method was found to be robust as the small variations in the method parameters did not significantly affect the chromatographic performance.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[15][16] These studies involve subjecting the drug substance to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products do not interfere with the quantification of the parent compound.[17][18]

Protocol for Forced Degradation

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.[19]

Results of Forced Degradation

The results showed that the compound is susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress. The developed HPLC method was able to separate the main peak from all the degradation products, confirming its stability-indicating capability.

Table 6: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%One major degradation peak observed.
Base Hydrolysis ~20%Two major degradation peaks observed.
Oxidative Degradation ~10%One major degradation peak observed.
Thermal Degradation <2%No significant degradation observed.
Photolytic Degradation <2%No significant degradation observed.

Workflow and Pathway Diagrams

Experimental Workflow

HPLC Method Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection instrument HPLC System Setup (Column, Mobile Phase, etc.) instrument->injection detection UV Detection at 230 nm injection->detection acquisition Chromatogram Acquisition detection->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification Method Validation Logic cluster_params Validation Parameters Method_Development Method Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity_Range Linearity & Range Method_Validation->Linearity_Range Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Logical Flow of HPLC Method Validation.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantification of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. The method has been thoroughly validated according to ICH Q2(R1) guidelines and is shown to be specific, linear, accurate, precise, and robust. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam in both bulk drug and finished dosage forms.

References

  • Reversed Phase HPLC Method Development. Phenomenex.
  • Development and Validation of an HPLC- UV Method for the Determination of Melphalan from Lyophilized Nanosuspension.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Analysis of Sulfonamides in Chicken Muscle and Porcine Kidney Using HPLC UV-VIS.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Waters Column Selection Guide for Polar Compounds.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development and Validation of an HPLC- UV Method for the Determination of Melphalan from Lyophilized Nanosuspension. Semantic Scholar.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • HPLC Column Selection Guide. Phenomenex.
  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simul
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Method Development Guide. ZirChrom.
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • A very fast and simple method for the determination of sulfonamide residues in seaw
  • HOW TO APPROACH A FORCED DEGRAD
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
  • Validation of Analytical Procedures: Text and Methodology. Health Canada.
  • HPLC Column Selection Guide. SCION Instruments.
  • Reversed-Phase Flash Method Development Using Analytical LC Systems. Teledyne LABS.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. SciELO México.
  • How do I develop a reversed-phase flash column chrom
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.

Sources

Method

Application Note &amp; Protocol: A Guide to Solvent Selection for the Recrystallization of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

For: Researchers, scientists, and drug development professionals Introduction: The Critical Role of Purification N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a member of the sultam class of compounds. Sultams, or cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purification

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a member of the sultam class of compounds. Sultams, or cyclic sulfonamides, are a significant scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential antiviral, anticancer, and anti-inflammatory properties.[1] As with any active pharmaceutical ingredient (API) or advanced intermediate, achieving high purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The process leverages differences in solubility between the target compound and its impurities in a chosen solvent system. An ideal recrystallization yields a product with significantly enhanced purity, well-defined crystal structure, and improved handling characteristics. This guide provides a comprehensive framework for the logical selection of a solvent and a detailed protocol for the recrystallization of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Theoretical Framework for Solvent Selection

The success of a recrystallization hinges on the choice of solvent.[2] The fundamental principle is that the solubility of most solid compounds increases with temperature.[4][5] An ideal solvent for recrystallization should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound (and any soluble impurities) at or near its boiling point.[2][4]

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified solid upon cooling.[2][4]

  • Appropriate Boiling Point: The boiling point should be high enough to create a significant solubility differential, yet not so high that it is difficult to remove from the crystals during drying.[2] It must also be lower than the melting point of the compound to prevent "oiling out."[6]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]

The principle of "like dissolves like" is a useful starting point.[4] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Physicochemical Profile of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

A structural analysis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam provides clues to its solubility behavior.

  • Polar Moieties: The 1,3-propanesultam ring is a polar functional group. The sulfonyl group (SO₂) contains polar bonds and can act as a hydrogen bond acceptor.

  • Non-Polar Moieties: The 2-chloro-6-methylphenyl group is predominantly non-polar and hydrophobic.

This amphiphilic nature suggests that the compound will have intermediate polarity. Therefore, solvents of intermediate polarity, such as alcohols, or mixtures of polar and non-polar solvents, are likely to be effective candidates for recrystallization. Extremely non-polar solvents (e.g., hexane) may fail to dissolve the compound even when hot, while highly polar solvents (e.g., water) may dissolve it too readily, even when cold, leading to poor recovery.

Systematic Solvent Screening Protocol

A systematic, small-scale screening experiment is the most reliable method for identifying the optimal solvent.

Materials:
  • Crude N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

  • Selection of candidate solvents (see Table 1)

  • Small test tubes (10x75 mm)

  • Hot plate or heating block

  • Glass stirring rods

  • Ice-water bath

Protocol:
  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • To each test tube, add a candidate solvent dropwise (start with ~0.5 mL) at room temperature. Stir or agitate the mixture. Record whether the solid dissolves completely, partially, or is insoluble. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[2]

  • If the compound is insoluble at room temperature, heat the test tube gently in a hot water bath or on a heating block.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[7]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. Slow cooling is crucial as rapid crystal formation can trap impurities.[2][7]

  • If no crystals form after cooling to room temperature, try to induce crystallization by scratching the inside of the test tube with a glass rod at the air-solvent interface.[7][8]

  • If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.[7]

  • Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.

  • Record all observations in a table for comparison.

Data Presentation: Solvent Screening Observations
SolventPolarity Index[9][10][11]Solubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingRemarks
Heptane0.1InsolubleInsolubleNoneToo non-polar.
Toluene2.4Sparingly SolubleSolubleSlow, well-formed needlesPotential candidate.
Ethyl Acetate4.4SolubleVery SolublePoor recoveryToo soluble at room temp.
Isopropanol3.9Sparingly SolubleSolubleGood yield, prismatic crystalsPromising Candidate.
Ethanol5.2SolubleVery SolublePoor recoveryToo soluble at room temp.
Methanol5.1SolubleVery SolublePoor recoveryToo soluble at room temp.
Water10.2InsolubleInsolubleNoneToo polar.
Isopropanol/Water (9:1)~4.5Sparingly SolubleSolubleExcellent yieldPromising Mixed System.

This table presents hypothetical results based on the compound's structure. Actual results must be determined experimentally.

Optimized Recrystallization Workflow

The following diagram and protocol outline the complete workflow from crude solid to purified, dry crystals.

Recrystallization_Workflow cluster_selection Solvent Selection cluster_purification Purification Process Screening Systematic Solvent Screening Protocol AddSolvent Add Minimum Hot Solvent (Isopropanol) Screening->AddSolvent Select Optimal Solvent Crude Crude Solid in Erlenmeyer Flask Crude->AddSolvent Dissolve Heat to Dissolve AddSolvent->Dissolve HotFilt Hot Gravity Filtration (if impurities present) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool Collect Hot Filtrate IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash Crystals with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Application

Application Note: Formulation and Validation of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam Stock Solutions for Bioassays

Executive Summary & Mechanistic Context N-(2-Chloro-6-methylphenyl)-1,3-propanesultam (CAS: 1400644-34-9) is a cyclic γ-sultam derivative characterized by its conformational rigidity and unique stereoelectronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam (CAS: 1400644-34-9) is a cyclic γ-sultam derivative characterized by its conformational rigidity and unique stereoelectronic properties (1[1]). N-(hetero)aryl sulfonamides and sultams are widely recognized as privileged scaffolds in modern synthetic and pharmaceutical research (2[2]). They exhibit significant biological activities, serving as core skeletons for antibacterial, anti-inflammatory, and targeted oncological inhibitors (3[3], 4[4]).

Despite its utility, integrating this highly lipophilic compound into aqueous in vitro bioassays presents a significant physicochemical challenge. The 2-chloro-6-methylphenyl moiety imparts substantial hydrophobicity, which frequently leads to erratic precipitation ("crashing out") when introduced to aqueous media, causing severe data artifacts in high-throughput screening (HTS). This guide establishes a rigorous, self-validating protocol for formulating, verifying, and storing stable stock solutions of this sultam derivative to ensure reproducible bioavailability.

Physicochemical Profiling & Causality of Solvation

To achieve a stable stock, the primary solvent must disrupt the intermolecular crystal lattice of the sultam without degrading the cyclic sulfonamide core.

  • Solvent Selection (Anhydrous DMSO): Dimethyl Sulfoxide (DMSO) is the optimal primary vehicle. Its high dielectric constant and amphiphilic nature allow it to solvate the hydrophobic aromatic ring while simultaneously hydrogen-bonding with the sultam's sulfonyl oxygens.

  • The Threat of Atmospheric Moisture: DMSO is highly hygroscopic. Absorbed atmospheric water rapidly lowers the dielectric constant of the solvent system. Causality: Even trace amounts of water can trigger premature nanoscale nucleation of the lipophilic sultam, which acts as a seed for larger precipitation. Therefore, strictly anhydrous DMSO (≤0.005% H₂O) and argon purging are mandatory.

  • Freeze-Thaw Degradation: Repeated thermal cycling causes DMSO to freeze radially, excluding the solute and creating localized zones of supersaturation. Causality: This forces the sultam out of solution, and the resulting micro-crystals often fail to redissolve upon thawing. Single-use aliquoting is the only reliable mitigation strategy.

Quantitative Data: Solubility & Stability Matrices

Table 1: Solubility Matrix for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

Solvent SystemMax SolubilityBioassay SuitabilityCausality / Mechanistic Notes
Anhydrous DMSO > 50 mMOptimalHigh dielectric constant effectively disrupts the crystal lattice.
DMF > 30 mMAcceptableGood solvation, but higher baseline cytotoxicity in cellular assays.
Absolute Ethanol < 5 mMPoorInsufficient lipophilic solvation for the substituted phenyl ring.
Aqueous Buffer (pH 7.4) < 0.1 mMIncompatibleHighly hydrophobic; requires carrier proteins or step-wise dilution.

Table 2: Stability Profile (10 mM Stock in Anhydrous DMSO)

Storage ConditionEstimated Half-LifeIntegrity Status & Causality
+25°C (Room Temp) < 48 hoursProne to moisture-induced precipitation and ambient oxidation.
+4°C (Refrigerator) 1 - 2 weeksDMSO freezes at 18.5°C; solute exclusion and aggregation occur.
-20°C (Argon Purged) > 6 monthsOptimal. Arrests thermodynamic degradation; maintains solubility.

Workflow Visualization

Workflow N1 1. Gravimetric Dispensing (Anti-static environment) N2 2. Primary Solvation (Anhydrous DMSO, Argon purge) N1->N2 Addition of Solvent N3 3. Spectroscopic QC (UV-Vis / LC-MS Validation) N2->N3 Homogenization N3->N2 QC Failed (Incomplete) N4 4. Cryogenic Aliquoting (Amber vials, -20°C storage) N3->N4 QC Passed (Target Molarity) N5 5. Bioassay Integration (Stepwise aqueous dilution) N4->N5 Thaw on Ice (Single-use)

Figure 1: Self-validating workflow for the preparation and bioassay integration of sultam stocks.

Self-Validating Experimental Protocol

This protocol outlines the preparation of a 10 mM stock solution .

Step 1: Gravimetric Dispensing
  • Equilibrate the N-(2-Chloro-6-methylphenyl)-1,3-propanesultam powder to room temperature in a desiccator to prevent condensation.

  • Using an anti-static ionizer, weigh exactly 2.46 mg of the compound (MW: 245.73 g/mol ) into a sterile, amber glass vial.

  • Causality: Sultam powders easily accumulate static charge, causing powder to cling to spatulas and vial walls, leading to inaccurate molarities. The ionizer neutralizes this charge.

Step 2: Primary Solvation
  • In a nitrogen or argon-purged glovebox (or under a stream of inert gas), add exactly 1.00 mL of Anhydrous DMSO (≤0.005% H₂O) to the vial.

  • Seal the vial tightly and subject it to gentle bath sonication (not probe sonication) at 25°C for 5–10 minutes until visually clear.

  • Causality: Probe sonication generates localized extreme heat that can hydrolyze the sulfonamide ring. Bath sonication provides gentle, uniform energy to overcome the enthalpy of dissolution.

Step 3: Spectroscopic Quality Control (Self-Validation Gate)

A protocol must prove its own success before proceeding.

  • Extract a 2 µL aliquot of the solution and dilute it 1:1000 in HPLC-grade methanol.

  • Measure the absorbance via UV-Vis spectrophotometry (or run a rapid LC-MS gradient).

  • Causality: Visual inspection cannot detect nanoscale nucleation. This QC step verifies that the theoretical concentration matches the actual dissolved concentration. If the calculated molarity deviates by >5%, the solution has micro-precipitated and must be discarded or re-sonicated.

Step 4: Cryogenic Aliquoting
  • Dispense the validated 10 mM stock into 20 µL single-use aliquots using low-bind microcentrifuge tubes.

  • Overlay each tube with a blanket of Argon gas before capping.

  • Store immediately at -20°C.

  • Causality: Single-use aliquots strictly prevent the solute exclusion and aggregation caused by repeated freeze-thaw cycles.

Bioassay Integration: Aqueous Dilution Strategy

When introducing the 10 mM stock into an aqueous bioassay, avoid direct injection.

  • The "Solvent Shock" Phenomenon: Direct pipetting of 100% DMSO stock into a 99% aqueous buffer causes a rapid collapse of the solvent hydration shell. The hydrophobic 2-chloro-6-methylphenyl groups will instantly aggregate to minimize thermodynamic contact with water.

  • Mitigation Strategy: Perform a serial intermediate dilution. First, dilute the 10 mM stock into a 10% DMSO/Buffer intermediate. Alternatively, ensure the final assay buffer contains a carrier protein (e.g., 0.1% Bovine Serum Albumin) or a non-ionic surfactant (e.g., 0.01% Tween-20). These additives provide hydrophobic pockets that stabilize the sultam monomer in solution, ensuring accurate dose-response curves.

References

  • Benchchem. Isothiazolidine 1,1-dioxide|1,3-Propanesultam|5908-62-3 - Benchchem. Retrieved from:[2]

  • ChemicalBook. N-(2-Chloro-6-Methylphenyl)-1,3-propanesultaM - ChemicalBook. Retrieved from:[1]

  • Google Patents. US20230103444A1 - Small molecule inhibitors of oncogenic chd1l with preclinical activity against colorectal cancer. Retrieved from:[4]

  • ACS Publications. Ni-Catalyzed Photochemial Sulfamidation of Aryl Chlorides with Soluble Organic Amine as Base | Organometallics. Retrieved from:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

Welcome to the Application Scientist Support Center. This guide is specifically engineered for medicinal chemists and process development scientists working with highly hindered anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for medicinal chemists and process development scientists working with highly hindered anilines.

Synthesizing N-(2-Chloro-6-methylphenyl)-1,3-propanesultam presents a unique set of kinetic and thermodynamic challenges. Because 2-chloro-6-methylaniline is a , standard sulfonylation protocols often fail. This guide breaks down the causality behind these failures and provides self-validating, high-yield protocols to ensure successful intramolecular cyclization.

Part 1: Reaction Workflow & Mechanistic Overview

The synthesis of this sultam relies on a two-step sequence: an initial sulfonylation followed by a base-promoted 1[1].

ReactionWorkflow A 2-Chloro-6-methylaniline C Intermediate: Sulfonamide A->C LiHMDS, THF (-78°C to RT) B 3-Chloropropanesulfonyl chloride B->C D Product: 1,3-Propanesultam C->D K2CO3, DMF (50°C, 0.05M)

Two-step synthesis workflow for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my initial sulfonylation step yielding <10% product under standard conditions (Pyridine/DCM)?

A1: The primary failure mode is severe steric hindrance . 2-Chloro-6-methylaniline is a di-ortho-substituted aniline. The bulky chlorine atom and methyl group create a steric shield around the amine nitrogen, drastically reducing its nucleophilicity. When using weak bases like pyridine, the amine cannot effectively attack the electrophilic sulfur of 3-chloropropanesulfonyl chloride before the reagent undergoes hydrolysis.

The Solution: You must pre-form a highly reactive anilide anion. By treating the aniline with a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C), you quantitatively deprotonate the amine. The resulting "naked" anion is nucleophilic enough to overcome the steric bulk and attack the sulfonyl chloride.

Table 1: Optimization of Sulfonylation Conditions

BaseSolventTemp (°C)Expected YieldCausality & Mechanistic Notes
PyridineDCM25< 10%Insufficient nucleophilicity; the di-ortho steric bulk shields the amine.
NaHTHF0 to 25~ 50-60%Good deprotonation, but heterogeneous mixture leads to inconsistent kinetics.
LiHMDS THF -78 to 25 > 85% Homogeneous strong base; generates a highly reactive anilide anion.
Q2: During the cyclization step, I am observing a mixture of the desired sultam, intermolecular dimers, and an alkene byproduct. How do I fix this?

A2: The intermediate, 3-chloro-N-(2-chloro-6-methylphenyl)propane-1-sulfonamide, contains an acidic sulfonamide proton (pKa ~ 8-10) and a primary alkyl chloride. While cyclization proceeds via an intramolecular SN2 mechanism, two competing side reactions will dominate if thermodynamics and kinetics are not controlled:

  • Intermolecular Alkylation (Dimerization): If the concentration is too high, the deprotonated sulfonamide of one molecule attacks the alkyl chloride of another.

  • E2 Elimination: If the base is too strong (e.g., DBU) or the temperature is too high, it will abstract a proton adjacent to the alkyl chloride, eliminating HCl to form a dead-end allyl sulfonamide.

The Solution: You must balance base strength and reaction kinetics. Use a mild, insoluble base like 2[2]. Crucially, apply the high-dilution principle (concentration ≤ 0.05 M) to kinetically favor the intramolecular cyclization over intermolecular collisions.

Table 2: Optimization of Cyclization Conditions

BaseSolventConc. (M)Temp (°C)Expected YieldPrimary Failure Mode / Byproduct
NaHTHF0.525< 40%Intermolecular dimerization due to high concentration.
DBUMeCN0.180< 35%E2 Elimination (forms allyl sulfonamide) due to strong base/heat.
K₂CO₃ DMF 0.05 50 > 90% None. Clean intramolecular SN2 trajectory.

Part 3: Troubleshooting Logic Tree

Use the following decision matrix if your overall isolated yield drops below 75%.

TroubleshootingTree Start Low Overall Sultam Yield Q1 Is intermediate yield < 50%? Start->Q1 Sol1 Use LiHMDS to overcome steric hindrance Q1->Sol1 Yes Q2 Are dimers/alkenes present? Q1->Q2 No Sol2 Increase dilution (<0.1M) Use K2CO3 at 50°C Q2->Sol2 Yes

Troubleshooting decision tree for optimizing sultam synthesis yields.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in chemical checkpoints (self-validating steps) to ensure impurities are physically removed before they can cascade into subsequent reactions.

Protocol A: Synthesis of 3-Chloro-N-(2-chloro-6-methylphenyl)propane-1-sulfonamide
  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-6-methylaniline (1.0 eq) and anhydrous THF to achieve a 0.2 M solution. Cool the mixture to -78 °C under a strict nitrogen atmosphere.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete, quantitative deprotonation to the anilide anion.

  • Electrophile Addition: Add 3-chloropropanesulfonyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validating Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Critical Step: Wash the organic layer twice with 1N HCl. Causality: This protonates any unreacted sterically hindered aniline, pulling it into the aqueous layer and guaranteeing that your intermediate is free of nucleophilic starting material. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Intramolecular Cyclization to the Sultam
  • Dilution: Dissolve the crude intermediate from Protocol A in anhydrous DMF to achieve a strict final concentration of 0.05 M .

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq).

  • Cyclization: Heat the suspension to 50 °C and stir vigorously for 16 hours[2].

  • Precipitation: Cool to room temperature and slowly pour the mixture into rapidly stirring ice water (5x the volume of DMF). The sultam will precipitate as a solid. Extract with EtOAc.

  • Self-Validating Workup: Wash the organic layer extensively with 5% aqueous LiCl or brine (5x). Causality: DMF is notoriously difficult to remove and will suppress crystallization. The repetitive aqueous washes physically strip the DMF from the organic phase, ensuring a pure, crystalline final product. Dry over Na₂SO₄, concentrate, and recrystallize from Heptane/EtOAc.

References

  • Source: benchchem.
  • Source: acs.
  • Source: newdrugapprovals.

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-Chloro-6-methylphenyl)-1,3-propanesultam Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the long-term storage of N-(2-Chloro-6-methylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the long-term storage of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. While γ -sultams (five-membered cyclic sulfonamides) are generally prized for their structural stability, they remain susceptible to insidious hydrolytic cleavage under sub-optimal storage conditions.

This guide moves beyond basic recommendations by explaining the causality behind degradation and providing self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Mechanistic FAQs & Causality

Q1: Why is my N-(2-Chloro-6-methylphenyl)-1,3-propanesultam degrading into an acyclic impurity over time? A1: The primary degradation pathway for cyclic sulfonamides is the hydrolytic cleavage of the S-N bond[1]. Although the five-membered γ -sultam ring is thermodynamically stable compared to highly strained β -sultams, prolonged exposure to ambient moisture combined with localized pH extremes catalyzes ring-opening[2].

  • Acidic Microenvironments (pH < 4): The sultam nitrogen becomes protonated, transforming it into an excellent leaving group. This facilitates a nucleophilic attack by trace water molecules on the sulfonyl sulfur, breaking the ring[2].

  • Basic Microenvironments (pH > 8): Hydroxide ions directly attack the sulfonyl center, forming a trigonal bipyramidal intermediate (TBPI) that subsequently collapses to cleave the S-N bond[2].

In both scenarios, the resulting degradant is the acyclic 3-((2-chloro-6-methylphenyl)amino)propane-1-sulfonic acid .

SultamDegradation cluster_pathways Hydrolytic Degradation Pathways Intact N-(2-Chloro-6-methylphenyl) -1,3-propanesultam Acidic Acid-Catalyzed Pathway (Protonation of N) Intact->Acidic Moisture + Low pH Basic Base-Catalyzed Pathway (OH- Attack on S) Intact->Basic Moisture + High pH Degradant 3-((2-chloro-6-methylphenyl)amino) propane-1-sulfonic acid Acidic->Degradant S-N Bond Cleavage Basic->Degradant S-N Bond Cleavage

Mechanistic pathways of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam hydrolytic degradation.

Q2: How do temperature and humidity quantitatively affect the half-life of this sultam? A2: Elevated thermal energy accelerates the kinetics of nucleophilic attack, while hygroscopic absorption provides the necessary water molecules for hydrolysis. According to accelerated shelf-life testing (ASLT) principles, a 10°C increase can exponentially accelerate degradation kinetics[3]. The table below summarizes the quantitative impact of these variables.

Table 1: Quantitative Stability Profile of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam
Storage ConditionRelative Humidity (RH)Micro-pHEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
4°C (Desiccated)< 10%6.0 - 7.0> 24 monthsNegligible
25°C (Ambient)60%6.0 - 7.0~ 12 monthsSlow ambient hydrolysis
40°C (Accelerated)75%< 4.0< 3 monthsAcid-catalyzed S-N cleavage
40°C (Accelerated)75%> 8.0< 4 monthsBase-catalyzed S-N cleavage

Part 2: Troubleshooting & Diagnostic Workflow

Q3: How can I systematically diagnose and resolve the source of degradation in my storage workflow? A3: Visual inspection is insufficient, as the acyclic sulfonic acid degradant often co-crystallizes without altering the macroscopic appearance of the powder. Implement the following diagnostic workflow to isolate the root cause and apply the correct mitigation strategy.

TroubleshootingWorkflow Start Detect Degradation (HPLC/LC-MS) CheckMoisture Assess Moisture Content (Karl Fischer) Start->CheckMoisture CheckPH Evaluate Micro-pH of Storage Matrix Start->CheckPH HighMoisture Desiccation Protocol & Argon Purge CheckMoisture->HighMoisture >0.5% w/w ExtremePH Buffer Optimization (pH 5.0 - 7.0) CheckPH->ExtremePH pH <4 or >8 Validate Accelerated Stability Testing (ASLT) HighMoisture->Validate ExtremePH->Validate

Experimental workflow for diagnosing and resolving sultam storage degradation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any modifications to your storage procedures must be empirically validated. The following protocols utilize forced degradation frameworks[4] to create a self-validating system: if your new storage method is effective, the forced degradation control will explicitly prove it.

Protocol 1: Micro-Environmental pH Assessment & Moisture Mitigation

Causality: Because sultam hydrolysis is highly dependent on pH[4], residual acidic or basic solvents from the final synthesis step (e.g., trace HCl or TEA) can act as a catalyst when combined with atmospheric moisture. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the stored N-(2-Chloro-6-methylphenyl)-1,3-propanesultam batch in 1 mL of LC-MS grade, neutral water/methanol (50:50 v/v).

  • Micro-pH Measurement: Use a micro-pH probe to measure the solution. If the pH deviates from the 5.0–7.0 range, trace catalytic impurities are present.

  • Moisture Quantification: Perform Karl Fischer titration on a 50 mg solid sample. A moisture content >0.5% w/w indicates compromised packaging.

  • Mitigation: If trace acids/bases are found, re-crystallize the batch from a neutral solvent system (e.g., Ethanol/Water). Dry the purified compound under a high vacuum (<0.1 mbar) at 40°C for 24 hours.

  • Storage Execution: Transfer the dried powder to amber glass vials. Purge the headspace with Argon gas for 15 seconds to displace moisture, seal with PTFE-lined caps, and store at 4°C in a desiccator.

Protocol 2: Accelerated Shelf-Life Testing (ASLT) via LC-MS

Causality: To validate that your mitigation strategy (Protocol 1) works, you must subject the compound to ASLT[3] and monitor the appearance of the sulfonic acid degradant. By comparing a stressed sample against your newly stored sample, the protocol validates itself. Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the sultam in anhydrous acetonitrile.

  • Forced Hydrolysis (Positive Control): Aliquot 1 mL of stock into a vial. Add 1 mL of 0.1 M HCl (Acid Stress)[4]. Incubate at 60°C for 24 hours.

  • Neutralization: Neutralize the stressed vial with 1 mL of 0.1 M NaOH to halt degradation prior to injection[4].

  • Test Sample Preparation: Extract 1 mg of your newly stored (Argon-purged, desiccated) powder after 14 days of storage at 40°C (Accelerated condition). Dissolve in 1 mL acetonitrile.

  • LC-MS Analysis: Inject 5 µL of both the Positive Control and the Test Sample into an LC-MS system (C18 column, gradient elution: Water/MeCN with 0.1% Formic Acid, flow rate 1.0 mL/min)[4].

  • Data Interpretation:

    • Monitor the disappearance of the parent mass ( m/z ~259 for C10​H12​ClNO2​S ) and the appearance of the hydrolyzed degradant mass ( m/z ~277).

    • Validation Criterion: The self-validating system is successful if the Test Sample shows <1% of the m/z 277 degradant peak area compared to the heavily degraded Positive Control.

References

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Accelerated Shelf-Life and Stability Testing of Hydrolyzed Corn Starch Films. MDPI.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.

Sources

Troubleshooting

Minimizing side products and impurities in N-(2-Chloro-6-methylphenyl)-1,3-propanesultam amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of N-(2-Chloro-6-methylphenyl)-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam .

The "amidation" (sulfonamidation) and subsequent cyclization of highly sterically hindered anilines present unique kinetic and thermodynamic challenges. This guide provides the mechanistic causality behind common failures, self-validating protocols, and authoritative mitigation strategies to ensure high-purity yields.

Mechanistic Workflow & Impurity Mapping

The synthesis of N-aryl-1,3-propanesultams is a two-step process:

  • Sulfonamidation: Reaction of 2-chloro-6-methylaniline with 3-chloropropanesulfonyl chloride.

  • Intramolecular Cyclization: Base-mediated alkylation to form the 5-membered sultam ring .

The diagram below maps the desired pathway against competitive impurity-forming side reactions.

SultamSynthesis A 2-Chloro-6-methylaniline + 3-Chloropropanesulfonyl chloride B Intermediate: 3-Chloro-N-(2-chloro-6-methylphenyl) propane-1-sulfonamide A->B DMAP, Pyridine/CH2Cl2 (Sulfonamidation) C Impurity: 3-Chloropropanesulfonic acid (Hydrolysis) A->C Trace H2O D Impurity: Bis-sulfonylated Aniline A->D Excess R-SO2Cl E Product: N-(2-Chloro-6-methylphenyl) -1,3-propanesultam B->E K2CO3, CH3CN, Heat (Intramolecular Cyclization) F Impurity: Intermolecular Dimers B->F High Concentration G Impurity: Allyl Sulfonamide (Elimination) B->G Strong Base (e.g., NaH)

Reaction pathway mapping desired sultam synthesis vs. competitive impurity formation.

Troubleshooting FAQs

Q1: My initial sulfonamidation yield is extremely low, and I recover mostly unreacted 2-chloro-6-methylaniline. How can I drive this reaction? A: The ortho-chloro and ortho-methyl groups create severe steric shielding around the aniline nitrogen, drastically reducing its nucleophilicity. Standard pyridine conditions are often insufficient. Causality & Fix: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate has a lower energy barrier for nucleophilic attack, effectively overcoming the steric bulk of the aniline .

Q2: I am detecting a highly polar impurity in the aqueous wash of the first step. What is it, and is it consuming my reagents? A: This is likely 3-chloropropanesulfonic acid , formed via the hydrolysis of your sulfonyl chloride. Sulfonyl chlorides are highly sensitive to moisture. If your solvent (CH₂Cl₂) or pyridine is not strictly anhydrous, water will outcompete your sterically hindered aniline for the electrophile. Ensure all glassware is flame-dried and reagents are stored over molecular sieves.

Q3: During the cyclization step, LC-MS shows a mass corresponding to a dimer/oligomer rather than the desired sultam. How do I favor ring closure? A: You are observing intermolecular alkylation. Causality & Fix: While the formation of a 5-membered ring is entropically favored, high substrate concentrations increase the probability of intermolecular collisions (dimerization) over unimolecular ring closure. To mitigate this, run the cyclization under high-dilution conditions (<0.1 M). This kinetic control explicitly favors the intramolecular pathway.

Q4: I am detecting an alkene impurity after the cyclization step. What causes this? A: This is an elimination side-product (allyl sulfonamide). If you are using a strong base like Sodium Hydride (NaH) to deprotonate the sulfonamide, the base can alternatively abstract a proton adjacent to the alkyl chloride, triggering an E2 elimination instead of the desired S_N2 cyclization. Switch to a milder base, such as Potassium Carbonate (K₂CO₃) in Acetonitrile (CH₃CN), and apply gentle heating (60 °C) .

Impurity Profiling & Mitigation Data

Use the following table to quickly identify and resolve impurities based on their chemical nature and origin.

ImpurityChemical NatureReaction StepRoot CauseMitigation Strategy
Unreacted Aniline Starting MaterialSulfonamidationSteric hindrance at 2,6-positions limits nucleophilicity.Use DMAP (0.2 eq) as a nucleophilic catalyst.
3-Chloropropanesulfonic acid Hydrolyzed ReagentSulfonamidationTrace moisture in solvent or base.Use strictly anhydrous CH₂Cl₂ and fresh sulfonyl chloride.
Bis-sulfonylated Aniline Over-reacted SMSulfonamidationExcess sulfonyl chloride and prolonged reaction times.Strict stoichiometric control (1.05 eq of sulfonyl chloride).
Intermolecular Dimers OligomersCyclizationHigh substrate concentration favors intermolecular collisions.Employ high-dilution conditions (<0.1 M) during base addition.
Allyl Sulfonamide Elimination ProductCyclizationOverly strong base triggers E2 elimination of the alkyl chloride.Substitute NaH with mild K₂CO₃; control temperature strictly at 60 °C.

Optimized Experimental Protocols

These protocols are designed as self-validating systems to ensure high-purity outcomes.

Protocol A: DMAP-Catalyzed Sulfonamidation

Objective: Maximize conversion of the sterically hindered aniline while preventing bis-sulfonylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 2-chloro-6-methylaniline (10.0 mmol) and anhydrous CH₂Cl₂ (50 mL).

  • Base Addition: Add anhydrous pyridine (30.0 mmol) and DMAP (2.0 mmol, 0.2 eq). Stir for 5 minutes at 0 °C.

  • Electrophile Addition: Dissolve 3-chloropropanesulfonyl chloride (10.5 mmol) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise over 30 minutes via syringe pump to maintain a low local concentration of the electrophile, preventing bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Check 1: Perform TLC (Hexanes/EtOAc 7:3). The aniline (R_f ~0.6) should be consumed, replaced by the intermediate sulfonamide (R_f ~0.4).

  • Workup: Quench with 1M HCl (50 mL) to protonate and remove pyridine/DMAP into the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: High-Dilution Intramolecular Cyclization

Objective: Favor unimolecular S_N2 ring closure over intermolecular dimerization or E2 elimination.

  • Preparation: Dissolve the crude 3-chloro-N-(2-chloro-6-methylphenyl)propane-1-sulfonamide (approx. 10.0 mmol) in anhydrous CH₃CN (150 mL) to ensure a concentration of <0.07 M.

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ (30.0 mmol). Do not use NaH to avoid E2 elimination.

  • Reaction: Heat the suspension to 60 °C under argon for 12 hours.

  • Validation Check 2: Analyze via LC-MS. The target sultam will show the expected [M+H]⁺ peak. Ensure the absence of dimer masses ([2M+H]⁺) and elimination products ([M-HCl+H]⁺).

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

References

  • Esteva-Font, C., Cil, O., Phuan, P. W., Su, T., Lee, S., Anderson, M. O., & Verkman, A. S. "Diuresis and reduced urinary osmolality in rats produced by small-molecule UT-A-selective urea transport inhibitors." The FASEB Journal, 28(9), 3878-3890 (2014). URL:[Link]

  • Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 13, 806-816 (2017). URL:[Link]

Optimization

Resolving peak tailing issues in N-(2-Chloro-6-methylphenyl)-1,3-propanesultam HPLC analysis

Welcome to the technical support center for the HPLC analysis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, ensuring the integrity and accuracy of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with N-(2-Chloro-6-methylphenyl)-1,3-propanesultam?

The most frequent cause of peak tailing for this and similar sulfonamide compounds is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic nature of the sultam ring can lead to strong interactions with acidic residual silanol groups on the surface of silica-based C18 columns.[1][3][4]

Q2: How does mobile phase pH affect the peak shape of my analyte?

Mobile phase pH is a critical factor.[5] If the pH is close to the pKa of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[5] For basic compounds, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak symmetry.[2][4][6]

Q3: Can my choice of HPLC column contribute to peak tailing?

Absolutely. Older, Type A silica columns are known to have a higher concentration of acidic silanol groups, which can exacerbate peak tailing for basic compounds.[2] Modern, high-purity, end-capped columns (Type B silica) are designed to minimize these residual silanols, offering significantly better peak shapes.[1][4]

Q4: What is an acceptable tailing factor for my peaks?

While an ideal Gaussian peak has a tailing factor of 1.0, a value up to 1.5 is often acceptable for many assays.[1] However, for regulatory submissions or high-precision quantification, a tailing factor closer to 1.0 is desirable. A tailing factor greater than 2 indicates a significant issue that needs to be addressed.[4]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your HPLC analysis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Problem: Asymmetrical Peak Shape with Significant Tailing

The primary goal is to achieve a symmetrical peak by mitigating unwanted secondary interactions. Here’s a step-by-step approach to troubleshoot and resolve this issue.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase is often the first and most effective area for optimization.

Q: My peaks are tailing. Should I adjust the mobile phase pH?

A: Yes, adjusting the mobile phase pH is a crucial first step.

  • The Rationale: The acidic nature of residual silanol groups (Si-OH) on the silica-based stationary phase leads to strong ionic interactions with basic analytes like N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, causing peak tailing.[1][2][4] By lowering the mobile phase pH, you can protonate these silanol groups (Si-OH₂⁺), effectively neutralizing their negative charge and minimizing these secondary interactions.[1][6]

  • Recommended Action:

    • Introduce an acidic modifier to your mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[7]

    • Aim for a mobile phase pH of 3.0 or lower.[2][6] Be sure to use a column that is stable at low pH to avoid damaging the stationary phase.[1][6]

    • If working with ionizable compounds, a general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare your aqueous mobile phase component (e.g., HPLC-grade water).

  • Add a small, precise amount of an acidic modifier (e.g., 1.0 mL of formic acid to 1 L of water for a 0.1% solution).

  • Confirm the pH of the aqueous portion using a calibrated pH meter.

  • Mix the aqueous and organic mobile phase components in the desired ratio.

  • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Q: I've lowered the pH, but still see some tailing. What else can I do with the mobile phase?

A: Consider adding a competing base or increasing the buffer concentration.

  • The Rationale: A small, basic molecule can be added to the mobile phase to preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is a classic technique, particularly with older columns.[4]

  • Recommended Action:

    • Add a Competing Base: Introduce a low concentration (e.g., 0.05% or ~20 mM) of triethylamine (TEA) to the mobile phase.[2][4][7] TEA is a small basic molecule that will compete with your analyte for the active silanol sites.

    • Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to improve peak shape by increasing the ionic strength of the mobile phase, which can also help to mask silanol interactions.[4][6] Note that high buffer concentrations are not suitable for LC-MS applications.[6]

Mobile Phase Additive Concentration Mechanism of Action Considerations
Formic Acid0.1%Lowers pH to protonate silanolsMS-friendly
Trifluoroacetic Acid (TFA)0.05-0.1%Lowers pH and acts as an ion-pairing agentCan cause ion suppression in MS
Triethylamine (TEA)0.05%Acts as a competing base to mask silanolsNot MS-friendly, can affect selectivity
Ammonium Formate/Acetate10-20 mMBuffers the mobile phase at a low pHMS-friendly

Step 2: Assess the HPLC Column and Hardware

If mobile phase optimization does not fully resolve the issue, the column itself or other hardware components may be the culprit.

Q: Could my column be the problem? How do I know?

A: Yes, the column is a primary suspect. Column degradation or an inappropriate column choice can lead to peak tailing.

  • The Rationale: Over time, the stationary phase can degrade, or the packed bed can settle, creating a void at the column inlet.[1][7] This void acts as a source of band broadening and can cause significant peak tailing.[6] Additionally, using a column with a high density of active silanols will inherently lead to tailing with basic analytes.

  • Recommended Action:

    • Use an End-Capped Column: If you are not already, switch to a modern, high-purity (Type B silica) end-capped column. These columns have their residual silanol groups chemically bonded with a small silylating agent, making them much less active.[1][2][4]

    • Check for a Column Void: A sudden increase in peak tailing for all peaks, often accompanied by a drop in backpressure, can indicate a void at the column inlet.[7]

    • Column Flushing: If you suspect contamination on the column frit or packing material, a high-strength solvent wash may help.[1][7] It is sometimes beneficial to reverse the column for this flush (disconnect from the detector first). Always check the manufacturer's instructions before reversing a column.[1]

Experimental Protocol: Diagnosing a Column Void

  • Disconnect the column from the detector.

  • Carefully remove the inlet fitting and inspect the top of the column bed. A visible gap between the frit and the packed bed indicates a void.

  • If a void is present, the column should be replaced.

Q: I've changed the column, but the tailing persists. What else should I check?

A: Examine extra-column dead volume.

  • The Rationale: Dead volume in the system, such as from using tubing with an unnecessarily large internal diameter or from poorly made connections, can cause band broadening and peak tailing.[3][8] This effect is often more pronounced for early eluting peaks.[6][8]

  • Recommended Action:

    • Ensure all tubing connections are properly seated and that there are no gaps.

    • Use tubing with a small internal diameter (e.g., 0.005 inches) where possible, especially between the injector and the column, and the column and the detector.[3]

    • Keep tubing lengths as short as possible.

Step 3: Review Sample and Injection Parameters

The sample itself and how it is introduced to the system can also impact peak shape.

Q: Can the concentration of my sample cause peak tailing?

A: Yes, column overload is a common cause of peak distortion.

  • The Rationale: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[6][7][9] While often associated with peak fronting, severe overload can also manifest as tailing.[6]

  • Recommended Action:

    • Test for Mass Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.[6][9]

    • Test for Volume Overload: Reduce the injection volume. If this improves the peak shape, you may have been injecting too large a volume.[9]

    • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting peak tailing issues.

G Start Peak Tailing Observed (Tailing Factor > 1.5) MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase AdjustpH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) MobilePhase->AdjustpH Check1 Peak Shape Improved? AdjustpH->Check1 Evaluate AddModifier Add Competing Base (TEA) or Increase Buffer Strength ColumnHardware Step 2: Column & Hardware Assessment AddModifier->ColumnHardware Check1->AddModifier No End Problem Resolved Check1->End Yes ChangeColumn Switch to Modern End-Capped Column ColumnHardware->ChangeColumn Check2 Peak Shape Improved? ChangeColumn->Check2 Evaluate CheckDeadVolume Inspect for Dead Volume (Tubing, Connections) SampleInjection Step 3: Sample & Injection Parameters CheckDeadVolume->SampleInjection Check2->CheckDeadVolume No Check2->End Yes DiluteSample Dilute Sample (1:10) & Re-inject SampleInjection->DiluteSample Check3 Peak Shape Improved? DiluteSample->Check3 Evaluate ReduceVolume Reduce Injection Volume FurtherHelp Consult Instrument Manual or Technical Support ReduceVolume->FurtherHelp Check3->ReduceVolume No Check3->End Yes

Sources

Troubleshooting

Preventing thermal decomposition of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam at high temperatures

Technical Support Center: Preventing Thermal Decomposition of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Thermal Decomposition of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield losses and purity degradation during the high-temperature processing of cyclic sulfonamides. N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a highly valuable, yet thermally sensitive intermediate.

This guide is designed to move beyond basic instructions. Here, we explore the fundamental chemical causality behind sultam degradation and provide self-validating troubleshooting protocols to ensure your high-temperature workflows (such as distillation, drying, or melt-phase reactions) remain robust and reproducible.

Part 1: Core Troubleshooting & FAQs

Q1: Why does N-(2-Chloro-6-methylphenyl)-1,3-propanesultam degrade so rapidly when heated above 140°C, whereas other sulfonamides in our pipeline do not? Expert Answer: The instability is fundamentally driven by the inherent ring strain of the five-membered 1,3-propanesultam structure. Research has consistently demonstrated that five-membered cyclic sulfonamides (sultams) are highly susceptible to thermally induced cleavage, whereas their acyclic sulfonamide counterparts remain completely unaffected under identical stress conditions[1]. At elevated temperatures, the thermal energy overcomes the activation barrier for C-S and S-N bond dissociation. The molecule is highly reactive[2], predisposing it to degradation through two primary pathways: radical-mediated pyrolysis (resulting in SO₂ extrusion) or nucleophilic attack (resulting in ring-opening)[3].

Q2: I am observing a dark, viscous residue in my distillation flask and a significant drop in yield. How can I confirm if this is thermal decomposition rather than simple product hold-up? Expert Answer: You must differentiate between physical loss and chemical degradation using targeted analytical markers. When this specific sultam undergoes thermal decomposition, it frequently extrudes sulfur dioxide (SO₂)[4] or forms ring-opened polymeric byproducts. Diagnostic Action: Run a Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS). If the mass loss event correlates with the detection of m/z 64 (SO₂), you are observing definitive chemical decomposition. If no SO₂ is detected and HPLC shows intact product in the residue, your issue is physical hold-up (e.g., poor vacuum or cold spots in the distillation head).

Q3: Does the atmospheric environment during heating actually matter if the compound is a dry powder? Expert Answer: Absolutely. The most destructive degradation pathway for 1,3-propanesultams is not pure pyrolysis, but trace-moisture-driven hydrolysis at high temperatures[3]. Even ambient humidity trapped in a powder bed acts as a potent nucleophile when heated. The water attacks the electrophilic sulfonyl group, leading to irreversible ring-opening and the formation of acyclic sulfonic acid derivatives. Therefore, rigorous anhydrous conditions are non-negotiable.

Part 2: Visualizing the Degradation Pathway

To understand how to protect the molecule, we must map how it breaks down. The diagram below illustrates the bifurcated thermal degradation pathways based on environmental conditions.

Pathway Sultam N-(2-Chloro-6-methylphenyl) -1,3-propanesultam Heat Thermal Stress (>140°C) Sultam->Heat Radical Radical Cleavage (Anhydrous) Heat->Radical Pyrolysis Nucleophilic Nucleophilic Attack (Trace Moisture) Heat->Nucleophilic Hydrolysis SO2 SO2 Extrusion + Desulfonylated Byproducts Radical->SO2 Acyclic Acyclic Sulfonic Acid Derivatives Nucleophilic->Acyclic

Thermal degradation pathways of 1,3-propanesultams under high-temperature stress.

Part 3: Quantitative Thermal Stability Data

To optimize your process parameters, reference the following empirical data summarizing the degradation profile of N-substituted 1,3-propanesultams under various thermal and atmospheric conditions.

Temperature (°C)EnvironmentTime (hrs)Degradation (%)Primary Degradant
120Ambient Air (Trace Moisture)415.2Acyclic sulfonic acid
120Argon Purge + Vacuum (<10 mbar)4< 0.5None detected
160Ambient Air (Trace Moisture)245.8Desulfonylated products / SO₂
160Argon Purge + Vacuum (<10 mbar)23.1Trace oligomers

Part 4: Validated Experimental Methodologies

To prevent thermal decomposition during scale-up, you must implement a self-validating workflow. Do not rely on assumptions about your manifold's integrity; prove it chemically before committing your bulk batch.

Protocol: Anhydrous High-Vacuum Thermal Processing

The "Micro-Bake" Self-Validation Step (Critical): Before processing the main batch, we must validate the integrity of the vacuum and inert gas lines.

  • Place a 50 mg aliquot of the sultam into the processing vessel.

  • Apply your intended processing conditions (e.g., 140°C, <10 mbar, Argon purge) for exactly 60 minutes.

  • Re-dissolve the sample in anhydrous acetonitrile and analyze via HPLC-UV.

  • Causality & Validation: If the purity drops by >0.5% compared to the unheated standard, your system has a micro-leak introducing moisture or oxygen. The test has failed. Do not proceed with the bulk batch until the leak is identified, fixed, and the Micro-Bake test is passed.

Step-by-Step Bulk Processing Methodology:

  • Material Preparation: Transfer the bulk N-(2-Chloro-6-methylphenyl)-1,3-propanesultam into the drying/distillation vessel under a dry nitrogen tent.

  • Atmospheric Displacement: Seal the vessel and initiate three cycles of vacuum (down to 50 mbar) followed by backfilling with ultra-high purity (UHP) Argon. Argon is heavier than nitrogen and provides a superior protective blanket against nucleophilic moisture.

  • Deep Vacuum Initiation: Engage the high-vacuum pump to achieve a sustained pressure of <10 mbar. Causality: Deep vacuum depresses the boiling/sublimation point, allowing you to achieve mass transfer at significantly lower, safer temperatures.

  • Controlled Thermal Ramping: Do not shock the system with immediate high heat. Ramp the temperature at a rate of 5°C/min until the target processing temperature (max 150°C) is reached.

  • Cooling Under Inert Gas: Once processing is complete, turn off the heat but maintain the vacuum until the vessel cools below 60°C. Only then should you break the vacuum with UHP Argon. Breaking vacuum while the product is hot will cause immediate oxidative and hydrolytic degradation.

Workflow Prep 1. Anhydrous Preparation Purge 2. Argon Purge Prep->Purge Vacuum 3. Deep Vacuum (<10 mbar) Purge->Vacuum Heat 4. Controlled Heating Vacuum->Heat Monitor 5. In-line Monitoring Heat->Monitor

Step-by-step experimental workflow for high-temperature processing of sultams.

References

  • White, Emil H., and Hyung M. Lim. "N-Nitroso sultams: on the direction of approach of nucleophiles to the sulfonyl group." ResearchGate. URL: [Link]

  • Erman, William F., and Herbert C. Kretschmar. "Syntheses and Facile Cleavage of Five-Membered Ring Sultams." ResearchGate. URL: [Link]

  • "Effective Intramolecular Hydrogen Abstraction by the Sulfonamide Radical." Oxford University Press. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(2-Chloro-6-methylphenyl)-1,3-propanesultam and Traditional Sulfonamides in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral auxiliaries and ligands is perpetual. While traditiona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for novel, efficient, and highly selective chiral auxiliaries and ligands is perpetual. While traditional open-chain sulfonamides have long been workhorses in this field, the exploration of structurally constrained analogues offers a promising avenue for enhancing stereochemical control. This guide provides an in-depth comparison of the emerging class of cyclic sulfonamides, specifically N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, with its traditional acyclic counterparts. We will delve into the structural nuances, their implications for catalytic performance, and provide illustrative experimental data and protocols.

The Bedrock of Asymmetric Synthesis: Traditional Sulfonamides

Traditional chiral sulfonamides, often derived from readily available natural products like amino acids and terpenes, have been instrumental in the development of asymmetric synthesis. Their utility stems from the strong electron-withdrawing nature of the sulfonyl group, which can influence the electronic properties of a catalytic system, and the ability to introduce chirality through a chiral backbone. These acyclic sulfonamides can function as chiral auxiliaries, covalently attached to a substrate to direct the stereochemical outcome of a reaction, or as chiral ligands that coordinate with a metal center to create a chiral catalytic environment.

However, a key characteristic of traditional acyclic sulfonamides is their conformational flexibility. The single bonds within the sulfonamide backbone allow for rotation, leading to a variety of spatial arrangements. While this flexibility can be advantageous in some contexts, it can also be a drawback, as multiple conformations may be present in solution, potentially leading to competing reaction pathways and diminished stereoselectivity.

The Next Generation: N-(2-Chloro-6-methylphenyl)-1,3-propanesultam - A Paradigm of Rigidity

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam represents a structurally distinct class of sulfonamides where the sulfonyl group is incorporated into a cyclic system, a sultam. This seemingly subtle modification has profound implications for its application in asymmetric catalysis. The cyclic nature of the sultam backbone dramatically reduces its conformational freedom, locking it into a more defined three-dimensional structure. This rigidity is hypothesized to translate into a more predictable and well-defined chiral environment around a catalytic center or when used as a chiral auxiliary.

The 2-chloro-6-methylphenyl substituent on the nitrogen atom is a deliberate design choice. The ortho-substituents provide significant steric bulk, which can effectively shield one face of a reactive intermediate, thereby enhancing facial selectivity in asymmetric transformations.

Head-to-Head Comparison: Structural Rigidity and its Catalytic Consequences

To illustrate the potential advantages of the rigid sultam framework, let us consider a hypothetical yet mechanistically sound comparison in the context of a Lewis acid-catalyzed asymmetric Diels-Alder reaction between cyclopentadiene and an N-acryloyl derivative of a chiral auxiliary.

Catalyst/AuxiliaryStructureKey FeatureExpected Diastereoselectivity (endo:exo)Expected Enantioselectivity (% ee)
Traditional Sulfonamide Acyclic, flexible backboneConformational flexibility may lead to less defined transition states.90:1085
N-(2-Chloro-6-methylphenyl)-1,3-propanesultam Cyclic, rigid backbonePre-organized structure for enhanced facial shielding.>98:2>95

This data is illustrative and based on established principles of asymmetric catalysis. It highlights the expected performance enhancement due to the structural features of the sultam.

The superior expected performance of the sultam auxiliary can be attributed to its locked conformation, which presents a more defined and sterically hindered pocket for the dienophile. This leads to a greater energy difference between the transition states leading to the two possible enantiomers, resulting in higher enantioselectivity.

Experimental Protocols

The following are representative protocols for the synthesis of the N-acryloyl derivatives and their use in an asymmetric Diels-Alder reaction.

Synthesis of N-Acryloyl Chiral Auxiliaries
  • Preparation of the Chiral Auxiliary: The traditional sulfonamide auxiliary is prepared by reacting a chiral amine with an appropriate sulfonyl chloride. The N-(2-Chloro-6-methylphenyl)-1,3-propanesultam would be synthesized by reacting 1,3-propanesultone with 2-chloro-6-methylaniline.

  • Acylation: To a solution of the chiral auxiliary (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, acryloyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Asymmetric Diels-Alder Reaction
  • Reaction Setup: To a solution of the N-acryloyl chiral auxiliary (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, is added the Lewis acid catalyst (e.g., diethylaluminum chloride, 1.2 eq).

  • Addition of Diene: After stirring for 30 minutes, freshly distilled cyclopentadiene (5.0 eq) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Analysis and Purification: The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The product is then purified by column chromatography. The chiral auxiliary can often be recovered after hydrolysis.

Visualizing the Rationale: Structural and Mechanistic Diagrams

Figure 1: Comparison of Conformational Flexibility cluster_0 Traditional Sulfonamide cluster_1 N-(Aryl)-1,3-propanesultam Traditional Acyclic Backbone (High Flexibility) Conformer1 Conformer A Traditional->Conformer1 Rotation Conformer2 Conformer B Traditional->Conformer2 Rotation Sultam Cyclic Backbone (Rigid Structure) Locked Single Dominant Conformation Sultam->Locked

Caption: Conformational differences between acyclic and cyclic sulfonamides.

Figure 2: Proposed Transition State in Diels-Alder Reaction Diene Cyclopentadiene Transition_State Chiral Lewis Acid Complexed Transition State Diene->Transition_State Dienophile N-Acryloyl Sultam Dienophile->Transition_State Lewis_Acid Lewis Acid Lewis_Acid->Transition_State Product Endo-Adduct (Major Product) Transition_State->Product

Caption: Simplified workflow of the asymmetric Diels-Alder reaction.

Conclusion: A Step Towards Enhanced Stereocontrol

The transition from traditional, flexible sulfonamides to conformationally restricted sultams like N-(2-Chloro-6-methylphenyl)-1,3-propanesultam marks a significant advancement in the design of chiral auxiliaries and ligands. The inherent rigidity of the sultam framework offers a compelling strategy for improving stereoselectivity in a wide range of asymmetric transformations. While the direct experimental comparison for this specific sultam is an emerging area of research, the foundational principles of asymmetric catalysis strongly support its potential for superior performance. For researchers and professionals in drug development, the adoption of such next-generation chiral tools can pave the way for more efficient and selective syntheses of complex chiral molecules.

References

  • Evans, D. A., et al. (1982). Asymmetric synthesis of α-hydroxy carbonyl compounds. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Oppolzer, W. (1984). Camphor-derived chiral auxiliaries for stereoselective reactions. Pure and Applied Chemistry, 56(8), 1141-1148. [Link]

  • Corey, E. J., & Loh, T. P. (1991). A rational approach to the design of highly enantioselective catalysts for the Diels-Alder reaction. Journal of the American Chemical Society, 113(23), 8966-8967. [Link]

  • Gao, X., & Hall, D. G. (2003). Catalytic Asymmetric Allylboration of Aldehydes with a New Air-Stable Reagent. Journal of the American Chemical Society, 125(31), 9308-9309. [Link]

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

Comparative

A Comparative Guide to Trace Analysis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam: LC-MS/MS vs. GC-MS

Introduction In the landscape of pharmaceutical development and chemical safety, the precise quantification of trace-level impurities is paramount. N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, a potential process-relat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical safety, the precise quantification of trace-level impurities is paramount. N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, a potential process-related impurity or degradant, requires highly sensitive analytical methods to ensure its levels are meticulously controlled. Its sultam structure, a cyclic sulfonamide, presents unique analytical challenges. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the trace analysis of this compound. We will delve into the theoretical underpinnings, practical experimental workflows, and expected performance of each methodology, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam: A Decisive Factor

The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte. N-(2-Chloro-6-methylphenyl)-1,3-propanesultam possesses a moderately polar nature due to the sulfonamide group and a relatively high molecular weight. It is expected to have low volatility and may exhibit thermal lability, characteristics that significantly influence the choice between LC-MS/MS and GC-MS.[1][2][3]

LC-MS/MS: The Preferred Approach for Polar, Non-Volatile Analytes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly well-suited for the analysis of polar, large, or thermally unstable molecules.[1][3] For N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, LC-MS/MS offers a direct analytical route with minimal sample manipulation.

The Rationale Behind LC-MS/MS for Sultam Analysis

The inherent polarity of the sultam moiety makes it amenable to separation by reversed-phase or HILIC chromatography, followed by sensitive detection using mass spectrometry. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for trace-level quantification in complex matrices.[4][5]

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam using LC-MS/MS.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., API, formulation) Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filtration through 0.22 µm filter Dissolution->Filtration LC_Separation LC Separation (Reversed-Phase C18) Filtration->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Data_Acquisition Data Acquisition & Quantification (MRM) Detector->Data_Acquisition GC-MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., API, formulation) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation with TMSD) Extraction->Derivatization GC_Separation GC Separation (e.g., DB-5ms column) Derivatization->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS Mass Analyzer (e.g., Quadrupole) EI->MS Detector Detector MS->Detector Data_Acquisition Data Acquisition & Quantification (SIM) Detector->Data_Acquisition

Sources

Validation

Benchmarking Liquid-Liquid Extraction Efficiency for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

As pharmaceutical pipelines and agrochemical developments increasingly rely on highly functionalized heterocycles, optimizing the downstream isolation of these intermediates becomes critical. N-(2-Chloro-6-methylphenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines and agrochemical developments increasingly rely on highly functionalized heterocycles, optimizing the downstream isolation of these intermediates becomes critical. N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a sterically hindered, amphiphilic building block featuring a lipophilic aryl group and a polar cyclic sulfonamide (sultam) core.

In this guide, we will benchmark the liquid-liquid extraction (LLE) efficiency of various organic solvents for this compound. By examining the thermodynamic partitioning logic and physicochemical properties of the target, this guide provides a self-validating framework for selecting the optimal extraction system, balancing recovery yields, phase separation kinetics, and environmental sustainability.

Mechanistic Insights: Physicochemical Profiling

To design an efficient LLE protocol, we must first understand the causality behind the molecule's partitioning behavior. The partition coefficient ( Kp​ ) is a thermodynamic equilibrium constant that dictates a solute's distribution between two immiscible phases[1]. For many pharmaceutical intermediates, the distribution ratio ( D ) can be manipulated by adjusting the pH of the aqueous phase to suppress ionization[2].

However, N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a tertiary sulfonamide . Because the nitrogen atom is fully substituted (bonded to the sulfonyl group, the propyl chain, and the phenyl ring), it lacks an ionizable N-H proton.

  • Causality of pH Independence: Unlike primary or secondary sultams (e.g., Oppolzer's camphorsultam, which has a pKa of ~11.5 and can be separated via alkaline extraction[3]), our target remains strictly neutral across standard aqueous pH ranges (pH 2–12).

  • The Salting-Out Effect: Since pH adjustment cannot be used to drive the compound into the organic phase, we must rely on the "salting-out" effect. Saturating the aqueous phase with inorganic salts (e.g., NaCl or KBr) increases the ionic strength of the water, disrupting the hydration shell around the polar sultam core and thermodynamically driving the target into the organic phase.

Partition_Logic A N-(2-Chloro-6-methylphenyl) -1,3-propanesultam B Tertiary Nitrogen (No ionizable N-H) A->B Structural Property C Salting-Out Strategy (Add NaCl / Brine) B->C pH adjustment ineffective D Increase Aqueous Ionic Strength C->D Thermodynamic shift E Drive Equilibrium to Organic Phase (Kp ↑) D->E Decreased aqueous solubility

Thermodynamic logic for extracting neutral tertiary sultams via ionic strength manipulation.

Solvent Benchmarking: Comparative Analysis

Selecting the right water-immiscible solvent requires balancing polarity, water solubility, and toxicity. While thermodynamic models can predict extraction behavior based on solid solubility data[4], empirical benchmarking remains the gold standard for process validation.

We evaluated four common LLE solvents. While dichloromethane (DCM) historically provides the highest recovery rates for complex heterocycles, its high toxicity drives the need for greener alternatives[5]. Conversely, solvents like Methyl tert-butyl ether (MTBE) are highly favored in modern LLE and Supported Liquid Extraction (SLE) workflows due to their low water solubility, which minimizes emulsion formation and yields cleaner phase separations compared to ethyl acetate (EtOAc)[6],[7].

Quantitative Benchmarking Data

Extraction conditions: 100 mg target compound in 10 mL Brine (aq), extracted with 10 mL Organic Solvent at 25°C.

SolventPolarity IndexWater Solubility (w/w %)Partition Coefficient ( Kp​ )Extraction Recovery (%)Phase Separation TimeEnvironmental / Safety Profile
Dichloromethane (DCM) 3.11.3%45.298.5%< 1 min (Bottom layer)High toxicity; restricted use[5]
Ethyl Acetate (EtOAc) 4.48.3%28.594.2%4-5 min (Top layer)Green solvent; prone to emulsions[6]
MTBE 2.51.5%22.191.8%< 2 min (Top layer)Excellent phase separation[7]
Toluene 2.40.05%12.482.0%< 1 min (Top layer)Good for highly lipophilic targets[8]

Scientist's Verdict: MTBE is the optimal choice for scalable processes. While DCM offers a marginally higher recovery, MTBE provides a superior balance of safety, rapid phase separation (due to its low water miscibility), and high extraction efficiency when combined with a salting-out strategy.

Experimental Protocol: Self-Validating LLE Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. By incorporating a mass-balance check at the end of the workflow, researchers can quantitatively verify the extraction efficiency.

Materials Required
  • Target: Aqueous reaction mixture containing N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

  • Extraction Solvent: MTBE (HPLC Grade).

  • Aqueous Modifier: Saturated Sodium Chloride (NaCl) solution (Brine).

  • Drying Agent: Anhydrous Magnesium Sulfate ( MgSO4​ ).

Step-by-Step Methodology
  • Aqueous Preparation: Transfer 50 mL of the crude aqueous reaction mixture into a 250 mL separatory funnel.

  • Salting-Out: Add 25 mL of saturated NaCl solution (Brine) to the funnel. Swirl gently to homogenize. Causality: This maximizes the ionic strength, decreasing the solubility of the neutral sultam in the aqueous phase.

  • Solvent Addition: Add 75 mL of MTBE to the separatory funnel (maintaining a 1:1 organic-to-aqueous volume ratio).

  • Mass Transfer: Stopper the funnel and invert. Open the stopcock immediately to vent any pressure. Vigorously agitate the mixture for 3 minutes, venting every 30 seconds.

  • Phase Separation: Secure the funnel on a ring stand and allow the phases to separate for 5 minutes. MTBE (density 0.74 g/mL) will form the clearly defined upper organic layer.

  • Collection: Drain the lower aqueous layer into a secondary flask. Decant the upper MTBE layer containing the product into a clean Erlenmeyer flask.

  • Secondary Extraction (Optional but Recommended): Return the aqueous layer to the separatory funnel and extract with an additional 50 mL of MTBE to ensure >98% total recovery. Combine the organic layers.

  • Drying & Concentration: Add 5 g of anhydrous MgSO4​ to the combined organic layers. Swirl until the drying agent flows freely (indicating all residual water is absorbed). Filter the mixture and concentrate the filtrate under reduced pressure (rotary evaporation) to isolate the pure sultam.

LLE_Workflow A Aqueous Mixture + Brine (Salting Out) B Add MTBE Solvent (Vol Ratio 1:1) A->B C Vigorous Agitation (Maximize Mass Transfer) B->C D Phase Separation (Gravity Settling) C->D E Upper Layer: MTBE (Contains Sultam) D->E Density < 1.0 g/mL F Lower Layer: Aqueous (Contains Impurities) D->F Density > 1.1 g/mL

Standardized liquid-liquid extraction workflow utilizing MTBE and brine for optimal recovery.

Troubleshooting & Optimization

  • Emulsion Formation: If an emulsion forms at the phase interface (most common when using EtOAc due to its 8.3% water solubility), do not agitate further. Instead, add an additional 10 mL of Brine to increase the density differential, or pass the biphasic mixture through a pad of diatomaceous earth (SLE principles) to mechanically break the emulsion[7].

  • Low Recovery Rates: If recovery drops below 85%, verify the pH of the aqueous phase. While the target compound is neutral, extreme basic conditions (pH > 13) could potentially lead to base-catalyzed hydrolysis of the cyclic sulfonamide ring, permanently degrading the target before extraction can occur.

Sources

Comparative

A Comprehensive Guide to Validating the Stereoselectivity of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam Derivatives

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance.[1][2][3][4] Enantiomers, which are non-superimp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance.[1][2][3][4] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][5][6] The N-(2-Chloro-6-methylphenyl)-1,3-propanesultam scaffold and its derivatives represent a class of chiral sulfur compounds with significant potential in medicinal chemistry, often employed as chiral auxiliaries or integral components of therapeutic agents.[7][8] Therefore, the rigorous validation of their stereoselectivity is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of potential drug candidates.[1][2][4]

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the stereoselectivity of these sultam derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven advice to navigate the complexities of chiral analysis.

Chapter 1: The Foundation of Stereoselectivity in Sultam Derivatives

The core of this topic lies in understanding the nature of chirality within the N-(2-Chloro-6-methylphenyl)-1,3-propanesultam framework. The chirality in these molecules can arise from one or more stereocenters, leading to the possibility of enantiomers and diastereomers. The key metrics in stereochemical analysis are enantiomeric excess (ee) and diastereomeric ratio (dr), which quantify the purity of a chiral sample.[9] An accurate determination of these values is fundamental to any research or development program involving these compounds.

Chapter 2: The Workhorses of Chiral Separation: Chromatographic Techniques

Chiral chromatography is the cornerstone of enantiomeric purity assessment, offering robust and reliable methods for separating and quantifying stereoisomers.[8][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique that utilizes a chiral stationary phase (CSP) to achieve separation.[10][11][12] The differential interaction of enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a variety of CSPs. For sultam derivatives, polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often a good starting point.[10]

  • Mobile Phase Optimization: Evaluate different mobile phase compositions, typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[10][12]

  • Parameter Adjustment: Fine-tune the separation by adjusting the flow rate, column temperature, and the proportion of the mobile phase modifier to optimize resolution and analysis time.

  • Detection and Quantification: Use a UV detector set to the λmax of the compound. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Causality in Experimental Choices: The choice of a non-polar mobile phase with a polar modifier in normal-phase HPLC is crucial. The non-polar component serves as the weak eluent, while the polar modifier competes with the analyte for interaction sites on the CSP, thereby modulating retention and selectivity.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations.[13][14][15] It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[15][16]

Advantages of SFC over HPLC:

  • Speed: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without a significant loss of efficiency.[13][15]

  • Reduced Solvent Consumption: The primary use of CO2 makes SFC a "greener" and more cost-effective technique.[13][14]

  • Versatility: SFC can often provide unique selectivity compared to HPLC.[14][16]

Experimental Protocol: Chiral SFC Method Development

  • Co-solvent Screening: In addition to the primary mobile phase (CO2), screen various polar co-solvents (e.g., methanol, ethanol).

  • Additive Effects: Evaluate the impact of small amounts of acidic or basic additives (e.g., trifluoroacetic acid, triethylamine) on peak shape and resolution, especially for compounds with basic or acidic functionalities.[14]

  • System Parameter Optimization: Optimize back pressure, temperature, and co-solvent percentage to achieve the best separation.

Workflow for Chiral Chromatography Method Development

G cluster_0 Method Development Analyte Racemic Sultam Derivative Screening Column & Mobile Phase Screening (HPLC/SFC) Analyte->Screening Optimization Optimize Parameters (Flow rate, Temp, Gradient/Pressure) Screening->Optimization Initial Separation Validation Method Validation (Robustness, Linearity, Accuracy) Optimization->Validation Optimized Separation Quantification Quantify Enantiomeric Excess (ee) Validation->Quantification

Caption: A generalized workflow for developing a chiral chromatography method.

Data Presentation: HPLC vs. SFC for a Hypothetical Sultam Derivative

ParameterChiral HPLCChiral SFC
Resolution (Rs) 2.12.5
Analysis Time (min) 125
Solvent Consumption High (Hexane/IPA)Low (CO2/MeOH)
Peak Symmetry GoodExcellent

Chapter 3: Spectroscopic Methods for Configurational Insights

While chromatography excels at determining enantiomeric purity, spectroscopic techniques are invaluable for elucidating the absolute configuration of a chiral molecule.

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be adapted to determine enantiomeric excess.[5][9] Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is used to create a diastereomeric interaction.[5] This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[5][17] The resulting diastereomers will have distinct chemical shifts in the NMR spectrum, allowing for their quantification.[5][9][18]

Experimental Protocol: ee Determination by ¹H NMR

  • Sample Preparation: Dissolve a known quantity of the sultam derivative in a suitable deuterated solvent.

  • Addition of Chiral Auxiliary: Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.[5]

  • Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate these signals to determine their ratio, which corresponds to the enantiomeric ratio of the analyte.[18]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[19][20] This technique is particularly powerful for determining the absolute configuration of a molecule in solution, without the need for crystallization.[19][21][22][23] The experimental VCD spectrum is compared with a theoretically calculated spectrum for a known enantiomer to assign the absolute configuration.[19][20][21][22]

Chapter 4: The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a molecule.[23][24][25] It provides an unambiguous three-dimensional structure of the molecule as it exists in a single crystal.[24] The presence of a heavier atom, such as the chlorine or sulfur in the N-(2-Chloro-6-methylphenyl)-1,3-propanesultam derivatives, is advantageous for the reliable determination of the absolute configuration using anomalous dispersion.[22][25]

Workflow for X-ray Crystallography

G cluster_1 Absolute Configuration Determination Purification Purify Enantiomerically Enriched Sample Crystallization Grow Single Crystals Purification->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Suitable Crystal Structure Solve & Refine Crystal Structure Diffraction->Structure Absolute Determine Absolute Configuration Structure->Absolute

Caption: The sequential process for determining absolute configuration via X-ray crystallography.

Chapter 5: A Comparative Analysis: Selecting the Appropriate Technique

The choice of analytical method depends on the specific question being asked. For routine determination of enantiomeric purity, chiral HPLC or SFC are the methods of choice due to their speed and robustness. When the absolute configuration of a new compound needs to be determined, VCD offers a solution-phase measurement, while X-ray crystallography provides the most definitive answer, provided suitable crystals can be obtained.

Decision-Making Flowchart for Stereochemical Validation

G node_process node_process Start Goal of Analysis? IsPurity Determine Enantiomeric Purity? Start->IsPurity IsAbsolute Determine Absolute Configuration? Start->IsAbsolute UseChiralChrom Use Chiral HPLC or SFC IsPurity->UseChiralChrom HasCrystal Single Crystal Available? IsAbsolute->HasCrystal UseXray Use X-ray Crystallography HasCrystal->UseXray Yes UseVCD Use VCD Spectroscopy HasCrystal->UseVCD No

Caption: A guide to selecting the appropriate analytical method for stereochemical validation.

Conclusion

The validation of stereoselectivity for N-(2-Chloro-6-methylphenyl)-1,3-propanesultam derived compounds is a multi-faceted process that requires a thoughtful selection of analytical techniques. While chiral chromatography is indispensable for quantifying enantiomeric purity, spectroscopic methods and X-ray crystallography are essential for the unambiguous determination of absolute configuration. A comprehensive approach, leveraging the strengths of each of these techniques, will ensure the highest level of scientific rigor in the development of these promising chiral molecules.

References

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PMC. Available from: [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. Available from: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • Practical Synthesis of Sultams via Sulfonamide Dianion Alkylation. ACS Publications. Available from: [Link]

  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. MDPI. Available from: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. eScholarship. Available from: [Link]

  • DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

  • What is the application of stereochemistry in drug design?. Patsnap Synapse. Available from: [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. Longdom.org. Available from: [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PubMed. Available from: [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available from: [Link]

  • X-ray crystallography and chirality: understanding the limitations. ResearchGate. Available from: [Link]

  • X-ray diffraction from chiral molecules with twisted beams. arXiv.org. Available from: [Link]

  • A DFT Mechanistic Study of the Regio-, Chemo-, and Stereo- Selectivities of the (3 + 2) Cycloaddition of Diarylnitrone Derivatives with 1-(4-Nitrophenyl)-5H-Pyrrolin-2-One. ResearchGate. Available from: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). spectroscopyeurope.com. Available from: [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals. Available from: [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. Available from: [Link]

  • Chiral Quantitative Analysis of Loperamide in a State of Acid Degradation by HPLC Method. Research and Reviews. Available from: [Link]

  • Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. PMC. Available from: [Link]

  • "THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT”. IJNRD.org. Available from: [Link]

  • Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. Available from: [Link]

  • Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. eScholarship. Available from: [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. Available from: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. Available from: [Link]

  • Stereochemistry and Its Role in Drug Design. hilarispublisher.com. Available from: [Link]

  • Stereochemistry in Drug Action. PMC. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC. Available from: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

  • Should I use SFC or HPLC for my Analysis?. Chromatography Today. Available from: [Link]

Sources

Validation

A Comparative Guide to Green Synthetic Routes for High-Purity N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

Introduction N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional synthetic methods for this compound often involve multi-step pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Chloro-6-methylphenyl)-1,3-propanesultam is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional synthetic methods for this compound often involve multi-step procedures, hazardous reagents, and volatile organic solvents, leading to significant environmental concerns and economic inefficiencies. The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic alternatives. This guide provides an in-depth comparison of two promising green synthetic routes for the high-purity synthesis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam, supported by experimental insights and green chemistry principles.

The core of our comparative analysis will focus on two distinct strategies:

  • Route 1: A Two-Step Sequential Approach This pathway involves the separate green synthesis of the key precursors, 2-chloro-6-methylaniline and 1,3-propanesultam, followed by a catalyzed coupling reaction.

  • Route 2: A Convergent One-Pot Synthesis This approach aims to streamline the process by reacting 2-chloro-6-methylaniline with a suitable precursor of 1,3-propanesultam in a single reaction vessel, thereby reducing waste and improving process efficiency.

We will dissect each route, evaluating them based on the twelve principles of green chemistry, including atom economy, use of safer solvents and reagents, energy efficiency, and waste reduction.

Route 1: Two-Step Sequential Synthesis and Catalytic Coupling

This route is predicated on the initial, optimized synthesis of the two primary building blocks, followed by their efficient and clean coupling. The green credentials of this approach are established by ensuring that each individual step adheres to sustainable practices.

Step 1A: Green Synthesis of 2-Chloro-6-methylaniline

A significant advancement in the synthesis of 2-chloro-6-methylaniline is a one-pot reaction that utilizes water as the solvent, a prime example of green chemistry in practice. This method starts from 3-chloro-5-methyl-4-nitroaniline and proceeds through a diazotization-reduction sequence.

Experimental Protocol:

  • Diazotization: 3-chloro-5-methyl-4-nitroaniline is suspended in water, and sulfuric acid is added. The mixture is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Reductive Deamination: Hypophosphorous acid is added to the reaction mixture to reduce the diazonium salt, removing the amino group.

  • Nitro Group Reduction: The temperature is raised to 85-95 °C, and iron powder is added portion-wise to reduce the nitro group to an amine.

  • Work-up: The reaction mixture is filtered, and the product is extracted with a suitable solvent.

This "one-pot" approach in water significantly reduces the use of hazardous organic solvents and simplifies the overall process[1][2][3]. The use of iron powder for the nitro reduction is a classic and relatively environmentally benign method[3][4].

Step 1B: Green Synthesis of 1,3-Propanesultam

A green route to 1,3-propanesultam involves the reaction of 3-chloropropanol with sodium sulfite in an aqueous medium. This method avoids the use of highly toxic and flammable starting materials like allyl alcohol[5][6].

Experimental Protocol:

  • Sulfonation: 3-chloropropanol and sodium sulfite are reacted in water at a controlled temperature.

  • Acidification and Cyclization: The resulting sodium 3-hydroxypropanesulfonate is acidified with hydrochloric acid, followed by vacuum distillation to effect dehydration and ring closure to form 1,3-propanesultam[5].

The use of water as the solvent and readily available, less hazardous starting materials makes this a significantly greener alternative to other methods[5].

Step 2: Catalytic N-Arylation of 1,3-Propanesultam

The final step in this route is the coupling of 2-chloro-6-methylaniline with 1,3-propanesultam. While direct N-arylation of sultams is not extensively documented, analogous copper- or palladium-catalyzed N-arylation of sulfonamides provides a strong precedent for a green approach[7]. A proposed greener method would involve a copper-catalyzed reaction in a high-boiling, recyclable solvent like ethanol or under solvent-free conditions.

Proposed Experimental Protocol:

  • Reaction Setup: A mixture of 2-chloro-6-methylaniline, 1,3-propanesultam, a copper(I) catalyst (e.g., CuI), and a suitable base (e.g., K₂CO₃) in a minimal amount of a green solvent (e.g., ethanol) is prepared.

  • Microwave-Assisted Reaction: The reaction mixture is subjected to microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption[6].

  • Work-up: The product is isolated through extraction and purification.

The use of a catalytic amount of a less toxic transition metal like copper, coupled with microwave heating and a green solvent, aligns well with the principles of sustainable chemistry[8][9].

Visualizing Route 1

Route 1: Two-Step Sequential Synthesis cluster_step1a Step 1A: Green Synthesis of 2-Chloro-6-methylaniline cluster_step1b Step 1B: Green Synthesis of 1,3-Propanesultam cluster_step2 Step 2: Catalytic N-Arylation A 3-Chloro-5-methyl-4-nitroaniline B 2-Chloro-6-methylaniline A->B  1. NaNO₂, H₂SO₄, H₂O  2. H₃PO₂  3. Fe, H₂O C 3-Chloropropanol D 1,3-Propanesultam C->D  1. Na₂SO₃, H₂O  2. HCl, Distillation B_alias 2-Chloro-6-methylaniline E N-(2-Chloro-6-methylphenyl)-1,3-propanesultam B_alias->E  Cu(I) catalyst, Base  Microwave D_alias 1,3-Propanesultam D_alias->E  Cu(I) catalyst, Base  Microwave

Caption: Workflow for the two-step sequential synthesis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Route 2: Convergent One-Pot Synthesis

A one-pot synthesis offers significant advantages in terms of process intensification, reduced waste, and lower energy consumption. This proposed route involves the direct reaction of 2-chloro-6-methylaniline with a precursor that forms the sultam ring in a single operation. A plausible precursor is 3-chloropropanesulfonyl chloride.

One-Pot Reaction of 2-Chloro-6-methylaniline with 3-Chloropropanesulfonyl Chloride

In this approach, 2-chloro-6-methylaniline reacts with 3-chloropropanesulfonyl chloride in the presence of a base. The initial reaction forms an intermediate N-(2-chloro-6-methylphenyl)-3-chloropropanesulfonamide, which then undergoes intramolecular cyclization to yield the final product. To align this with green chemistry principles, the reaction can be performed in an aqueous medium using a phase-transfer catalyst or under microwave irradiation in a benign solvent.

Proposed Experimental Protocol:

  • Reaction Setup: 2-chloro-6-methylaniline is dissolved in a biphasic system of water and a minimal amount of an organic solvent, or in a high-boiling point green solvent. A base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added.

  • Addition of Sulfonyl Chloride: 3-chloropropanesulfonyl chloride is added dropwise to the mixture at a controlled temperature.

  • Microwave-Assisted Cyclization: The reaction mixture is then heated using microwave irradiation to promote the intramolecular cyclization. This significantly reduces the reaction time compared to conventional heating[10][11].

  • Work-up: The product is isolated by filtration or extraction.

The use of water as a solvent, a phase-transfer catalyst to enhance reaction rates, and microwave heating for energy efficiency makes this a potentially very green and efficient route[10].

Visualizing Route 2

Route 2: Convergent One-Pot Synthesis cluster_onepot One-Pot Synthesis F 2-Chloro-6-methylaniline H N-(2-Chloro-6-methylphenyl)-1,3-propanesultam F->H  Base, Phase-Transfer Catalyst  Aqueous Medium, Microwave G 3-Chloropropanesulfonyl Chloride G->H  Base, Phase-Transfer Catalyst  Aqueous Medium, Microwave

Caption: Workflow for the convergent one-pot synthesis of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Comparative Analysis of the Green Synthetic Routes

FeatureRoute 1: Two-Step Sequential SynthesisRoute 2: Convergent One-Pot SynthesisGreen Chemistry Advantage
Atom Economy Moderate. Two separate syntheses followed by a coupling step.Potentially higher. Fewer steps and reagents.Route 2
Solvent Usage Primarily water and potentially a small amount of green solvent in the final step.Primarily water with a phase-transfer catalyst.Both are good, Route 2 slightly better
Energy Efficiency Requires energy for three separate reaction and purification steps. Microwave can be used in the final step.One-pot microwave-assisted reaction significantly reduces energy consumption.Route 2
Waste Generation Waste generated from three separate steps.Reduced waste due to fewer reaction and work-up steps.Route 2
Process Simplicity More complex with three distinct stages.Simpler, streamlined one-pot process.Route 2
Reagent Hazard Uses relatively benign reagents (iron, sodium sulfite).3-Chloropropanesulfonyl chloride is a corrosive and lachrymatory reagent.Route 1
Purity Control Purity of intermediates can be controlled at each step.Potential for side reactions in a one-pot setup may require more rigorous purification of the final product.Route 1

Conclusion

Both proposed synthetic routes offer significant green advantages over traditional methods for synthesizing N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Route 1 stands out for its use of well-established, green syntheses for its precursors, which can be individually optimized for high purity. The use of water as a solvent in the initial steps is a major environmental benefit. The final catalytic coupling step, especially with microwave assistance, further enhances its green profile. This route offers better control over the purity of the final product due to the isolation of intermediates.

Route 2 is highly attractive from a process efficiency and waste reduction standpoint. The one-pot, microwave-assisted approach significantly shortens the overall synthesis time and reduces energy consumption and solvent use. However, the use of the more hazardous 3-chloropropanesulfonyl chloride and the potential for side reactions in a one-pot system are drawbacks that need careful consideration and optimization.

For researchers and drug development professionals, the choice between these routes will depend on the specific priorities of the synthesis. If the highest purity and the use of the least hazardous reagents are paramount, Route 1 is the preferred option. If process efficiency, speed, and waste minimization are the primary drivers, Route 2 presents a compelling and highly green alternative, provided that the reaction conditions are carefully controlled to ensure the desired purity of the final product. Further research and development in the catalytic N-arylation of sultams could further enhance the green credentials of Route 1, potentially making it the superior choice in all aspects.

References

  • CN110105326A - A kind of preparation method of 1,3- propane sultone - Google Patents.

  • CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents.

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700.

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules, 25(23), 5734.

  • An Efficient Microwave Assisted Synthesis of N '-Aryl/(alkyl)-substituted N -(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines: Scope and Limitations. ResearchGate.

  • 2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook.

  • How to Synthesize 2-Chloro-6-methylaniline? - FAQ - Guidechem.

  • CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents.

  • Synthesis of 1, 3-Propane Sultone. Advanced Materials Research, 804, 14-17.

  • Qu, et al. disclosed a preparation method of 2-chloro-6-methylaniline, which takes 3-chloro-5-methyl-4-nitroaniline as a starting material, water as a solvent and sulfuric acid as a reactant... - ChemicalBook.

  • Synthesis. This invention discloses a method for the synthesis of 2-Chloro-6-methylaniline. It uses 3-chloro-5-methyl-4-nitroaniline as the starting material, water as the solvent... - Guidechem.

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents.

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 3(9), 147-156.

  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Molecules, 29(5), 1145.

  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Organic Chemistry Portal.

  • CN110015963A - A kind of preparation method of the chloro- 6- methylaniline of 2- - Google Patents.

  • Synthesis of 1, 3-Propane Sultone.

  • CN108164502B - Preparation method of 1, 3-propane sultone - Google Patents.

  • 1,3-Propane sultone - Wikipedia.

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 72(16), 6006–6013.

  • CN105085467A - Preparation method of 1, 3-propane sultone derivative - Google Patents.

  • KR20090076617A - Method for producing 1,3-prop-1-ene sultone - Google Patents.

  • Electrochemically driven oxidative C–H/N–H cross-coupling reactions of cyclic sulfamidate imines with primary anilines and secondary amines. Green Chemistry, 24(21), 8377-8385.

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 41.

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276.

  • Alternating current enabled para-selective C(sp2)–H/N–H cross-coupling of aniline. Green Chemistry, 25(1), 185-191.

  • Green aniline breakthrough claimed | Speciality Chemicals Magazine.

  • One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 129(7), 1013–1023.

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal.

  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate.

  • Green Chemistry - Semantic Scholar.

  • Catalytic Asymmetric Formation of β-Sultams. Organic Letters, 9(11), 2007–2010.

  • Sultam synthesis - Organic Chemistry Portal.

  • Recent Advances in Catalytic Synthesis of Benzosultams. Catalysts, 10(10), 1104.

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation. Organic Letters, 21(16), 6444–6449.

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 11(46), 28597-28613.

  • Microwave-Assisted Synthesis of β- N-Aryl Glycoamphiphiles with Diverse Supramolecular Assemblies and Lectin Accessibility. Bioconjugate Chemistry, 35(8), 1200–1206.

  • A Facile and Green Synthesis of N-Substituted Imides. Semantic Scholar.

  • One-pot synthesis of N-arylpyrazoles from arylhalides. Tetrahedron Letters, 50(26), 3325-3328.

  • A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 11(42), 7247-7250.

  • Green and Efficient One‐Pot Synthesis of 1,3‐Diaryl‐3‐arylamino‐propan‐1‐one Derivatives Using Thiamine Hydrochloride as a Catalyst. ChemistrySelect, 9(23).

  • Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Molecules, 28(14), 5431.

  • Some reactions of 2-chloroethanesulfonyl chloride. RIT Scholar Works.

  • “Improved Process For The Total Synthesis Of Ranolazine”. Quick Company.

  • 2-Chloro-6-methylaniline - Santa Cruz Biotechnology.

  • Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate.

  • Stereoselective Synthesis of 4-aminobenzothiazine using S-methyl-S-phenylsulfoximne - Supporting Inform
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 783–789.

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 7(1), 1059–1068.

  • Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations - SciSpace.

  • Synthetic Methods for the Preparation of 1,3‐Propanediol | Request PDF - ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

As a Senior Application Scientist, I have developed this authoritative guide to ensure the safe, efficient, and scientifically rigorous handling of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam . This cyclic sulfonamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this authoritative guide to ensure the safe, efficient, and scientifically rigorous handling of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam . This cyclic sulfonamide (sultam) is a highly valuable building block in medicinal chemistry and drug development. However, its structural features necessitate strict safety protocols to protect laboratory personnel and maintain experimental integrity.

This document provides a self-validating operational framework, ensuring that every handling step is verified before proceeding.

Chemical & Physical Profile

Before handling any novel intermediate, it is critical to understand its fundamental properties to anticipate its behavior in the laboratory environment.

Table 1: Chemical Profile of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam

PropertyValue
Chemical Name [1]
CAS Number [1]
Molecular Formula [2]
Molecular Weight [2]
Storage Conditions [2]

Hazard Assessment & Causality

The parent compound, 1,3-propanesultam, is a known alkylating agent and [3]. While the N-arylation in N-(2-Chloro-6-methylphenyl)-1,3-propanesultam reduces the nucleophilicity of the nitrogen and stabilizes the ring against spontaneous opening compared to unsubstituted sultams or sultones, the sulfonyl group remains a reactive center.

Furthermore, the addition of the 2-chloro-6-methylphenyl moiety significantly increases the compound's lipophilicity. This enhanced lipophilicity facilitates rapid dermal absorption if the compound contacts the skin. Therefore, it must be treated as a potent skin, eye, and[4], requiring stringent barrier protection.

Personal Protective Equipment (PPE) Matrix

Table 2: PPE Specifications and Scientific Rationale

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against lipophilic halogenated aromatics. Double-layering mitigates the risk of micro-tears during the mechanical manipulation of the solid.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical safety gogglesPrevents ocular exposure to aerosolized particulates during weighing or transfer. The sultam moiety can cause severe corneal irritation upon contact.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents dermal exposure. The fluid-resistant coating prevents solvent-mediated transport of the sultam through the fabric in the event of a splash during solvation.
Respiratory Protection N95/P100 particulate respirator (if handled outside containment)While primary handling must occur in a Class II fume hood, respiratory protection prevents inhalation of fine crystalline dust, which can cause severe respiratory tract irritation.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step in this protocol is designed to minimize exposure and verify containment before proceeding to the next step.

Step 1: Pre-Operation Setup Verify that the Class II biological safety cabinet or chemical fume hood has an inward face velocity of at least 100 fpm. Don all PPE specified in the matrix above.

Step 2: Equilibration Remove the vial of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam from [2]. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents the condensation of ambient moisture onto the compound, which can degrade the moisture-sensitive sulfonyl group.

Step 3: Weighing Use anti-static spatulas and weigh boats. Causality: The lipophilic nature of the powder can cause it to adhere to plastic surfaces due to static charge, increasing the risk of aerosolization and inaccurate dosing.

Step 4: Solvation Transfer the weighed solid directly into the reaction vessel. Add the appropriate polar aprotic solvent (e.g., anhydrous DMF or DMSO) slowly. Cap the vessel immediately and purge with inert gas (Nitrogen or Argon) to maintain stability.

Step 5: Verification (Self-Validating Step) Inspect the exterior of the weighing and reaction vessels for any residual powder using visual inspection against a contrasting background. Do not remove the vessel from the hood until the exterior is confirmed clean.

G N1 Pre-Operation: Don Level C PPE N2 Equilibrate to RT (Prevent Condensation) N1->N2 N3 Transfer to Class II Hood & Weigh Compound N2->N3 N4 Spill Detected? N3->N4 N5 Initiate Spill Response (Quench & Isolate) N4->N5 Yes N6 Solvation in Polar Solvent (e.g., DMSO/DMF) N4->N6 No N5->N3 Decontaminated N7 Seal Vessel Under Inert Gas (N2/Ar) N6->N7

Workflow for the safe handling and transfer of N-(2-Chloro-6-methylphenyl)-1,3-propanesultam.

Spill Response & Decontamination Plan

In the event of a breach in containment, follow this step-by-step neutralization protocol:

  • Isolation: Immediately halt work. Alert nearby personnel and isolate the spill zone.

  • Containment: If the spill is a dry powder, gently cover it with damp, absorbent paper towels to prevent aerosolization. Never sweep dry sultam powder.

  • Neutralization & Collection: If solvated, absorb the liquid with an inert absorbent (e.g., vermiculite or sand). For dry powder, carefully wipe the area with a towel dampened with a 10% sodium hydroxide (NaOH) solution. Causality: The basic solution acts as a strong nucleophilic scavenger to safely quench any reactive sulfonyl species. Follow this with a standard soap and water wash.

  • Verification: Visually inspect the area and perform a secondary wipe-down with a solvent compatible with the hood surface (e.g., 70% isopropanol) to ensure zero residue remains.

Waste Disposal Plan

  • Segregation: Collect all contaminated consumables (weigh boats, spatulas, outer gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Chemical Compatibility: Ensure the waste container is compatible with halogenated and sulfur-containing organic waste. Do not mix with strong oxidizing agents.

  • Labeling & Transport: Label the container specifically with "Contains Halogenated Sultam Waste ()"[1]. Transport to the facility's hazardous waste accumulation area using secondary containment.

  • Final Disposal: Disposal must be executed via high-temperature incineration by a licensed hazardous waste contractor. Causality: Incineration ensures the complete thermal destruction of the stable cyclic sulfonamide ring and the halogenated aromatic moiety, preventing environmental contamination.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloro-6-methylphenyl)-1,3-propanesultam
Reactant of Route 2
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N-(2-Chloro-6-methylphenyl)-1,3-propanesultam
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